2,4-Dihydroxyphenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQDURCMBCGCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060635 | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-82-4 | |
| Record name | 2,4-Dihydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHB7I6AA5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dihydroxyphenylacetic Acid from m-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dihydroxyphenylacetic acid, a key intermediate in the preparation of various pharmaceuticals, from m-bromophenol. This document outlines a primary multi-step synthetic pathway, including detailed experimental protocols and quantitative data. An alternative synthetic route is also discussed. The guide is intended for an audience with a background in organic chemistry.
Primary Synthetic Pathway: A Three-Step Approach
A plausible and documented synthetic route for producing this compound from m-bromophenol involves a three-step process:
-
Condensation: Reaction of m-bromophenol with glyoxylic acid in an alkaline solution to form p-hydroxy-o-bromomandelic acid.
-
Reduction: Reduction of the mandelic acid derivative to p-hydroxy-o-bromophenylacetic acid.
-
Hydroxylation: Copper-catalyzed hydroxylation of the phenylacetic acid derivative to yield the final product, this compound.
This pathway is advantageous due to the ready availability of the starting materials and generally good yields for each step.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the primary synthetic pathway, derived from experimental findings.
Table 1: Stoichiometry and Yields for the Synthesis of this compound
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Yield (%) |
| 1. Condensation | m-Bromophenol | 0.72 | Glyoxylic acid monohydrate | 0.94 | 2-Bromo-4-hydroxymandelic acid | 65.5 |
| 2. Reduction | 2-Bromo-4-hydroxymandelic acid | 0.45 | Stannous chloride dihydrate | 0.54 | 2-Bromo-4-hydroxyphenylacetic acid | 82.5 |
| 3. Hydroxylation | 2-Bromo-4-hydroxyphenylacetic acid | 0.30 | Potassium hydroxide (B78521) | 3.0 | This compound | 81.0 |
Table 2: Reaction Conditions
| Step | Solvent(s) | Temperature (°C) | Duration (h) | Catalyst |
| 1. Condensation | Water | 40 | 9 | - |
| 2. Reduction | Concentrated HCl | 90 | 3.5 | - |
| 3. Hydroxylation | 10% Aqueous KOH | 110 | 6 | 8-Hydroxyquinoline (B1678124) copper |
Experimental Protocols
Protocol: In a suitable reaction vessel, a solution of sodium hydroxide (57.6 g, 1.44 mol) in water and an aqueous solution of glyoxylic acid monohydrate (86.5 g, 0.94 mol) are added dropwise simultaneously to m-bromophenol (124.6 g, 0.72 mol) in a water bath maintained at 40°C. The reaction mixture is stirred for 9 hours. After completion, the mixture is cooled, and concentrated hydrochloric acid (approx. 90 ml) is added to adjust the pH to 1. The aqueous layer is washed with toluene (B28343) (3 x 100 ml) and then extracted with ethyl acetate (B1210297) (3 x 100 ml). The combined organic layers are concentrated under reduced pressure to yield 2-bromo-4-hydroxymandelic acid as a pale yellow viscous product (116.51 g, 65.5% yield).[1]
Mechanism Insight: The condensation reaction proceeds via an electrophilic substitution mechanism. The phenoxide ion, formed from m-bromophenol under alkaline conditions, is a highly activated nucleophile. The glyoxylic acid acts as the electrophile. The electron-donating hydroxyl group of the phenoxide directs the substitution to the ortho and para positions. Steric hindrance from the bromine atom favors substitution at the para position relative to the hydroxyl group.
Protocol: To 2-bromo-4-hydroxymandelic acid (111.17 g, 0.45 mol), stannous chloride dihydrate (121.85 g, 0.54 mol) and 230 ml of concentrated hydrochloric acid are added. The mixture is stirred and heated in an oil bath at 90°C for 3.5 hours. After the reaction, the mixture is poured into a beaker and heated until all solids dissolve. Upon cooling to room temperature, the product precipitates. The solid is collected by suction filtration, washed with water (3 x 100 ml), and dried. Recrystallization from water affords 2-bromo-4-hydroxyphenylacetic acid as a white solid (85.78 g, 82.5% yield).[1]
Mechanism Insight: The reduction of the α-hydroxy acid (mandelic acid derivative) to the corresponding carboxylic acid (phenylacetic acid derivative) can be achieved using various reducing agents. In this protocol, stannous chloride in concentrated hydrochloric acid is an effective system for this transformation. The reaction likely proceeds through the formation of an intermediate that facilitates the removal of the hydroxyl group.
Protocol: To 2-bromo-4-hydroxyphenylacetic acid (69.31 g, 0.30 mol), 8-hydroxyquinoline copper (10.56 g, 0.03 mol) and a 10% aqueous solution of sodium hydroxide (containing 120 g, 3 mol of NaOH) are added. The mixture is stirred and heated to 110°C for 6 hours. After cooling to room temperature, the reaction mixture is filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 3 and then extracted with ethyl acetate (3 x 100 ml). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol (B145695) to give this compound as a light yellow solid (40.87 g, 81% yield).[1]
Mechanism Insight: This step involves a copper-catalyzed nucleophilic aromatic substitution reaction.[2][3] The hydroxide ion acts as the nucleophile, displacing the bromide atom on the aromatic ring. The copper catalyst, in this case, 8-hydroxyquinoline copper, facilitates this transformation, which is a variation of the Ullmann condensation. The use of a copper catalyst is crucial for achieving this substitution under relatively mild conditions.
Experimental Workflow
Caption: Primary synthetic pathway for this compound.
Alternative Synthetic Pathway via Resorcinol (B1680541)
An alternative approach to the synthesis of this compound involves the initial conversion of m-bromophenol to resorcinol (1,3-dihydroxybenzene), followed by carboxylation.
-
Hydrolysis of m-Bromophenol: Conversion of m-bromophenol to resorcinol.
-
Kolbe-Schmitt Carboxylation: Carboxylation of resorcinol to an intermediate, which can then be converted to this compound.
While this route is plausible, the direct hydrolysis of m-bromophenol to resorcinol can be challenging and may require harsh conditions such as fusion with potassium hydroxide.[4]
Conceptual Experimental Protocols
A potential method for this conversion is through a high-temperature fusion with a strong base, such as potassium hydroxide. This reaction proceeds via a benzyne (B1209423) intermediate or a nucleophilic aromatic substitution mechanism under forcing conditions.
The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide.[5][6][7] For resorcinol, this reaction can be directed to produce 2,4-dihydroxybenzoic acid.[5][6]
Protocol Outline: Resorcinol is treated with a base such as potassium bicarbonate in a carbon dioxide atmosphere at elevated temperatures (e.g., 80-140°C) to yield 2,4-dihydroxybenzoic acid.[5] This intermediate would then require further synthetic steps, such as reduction of the carboxylic acid to an alcohol followed by oxidation to the corresponding phenylacetic acid, to arrive at the target molecule.
Logical Relationship of the Alternative Pathway
Caption: Alternative synthetic route via resorcinol intermediate.
Conclusion
The synthesis of this compound from m-bromophenol is a feasible process for research and development purposes. The primary three-step pathway involving condensation, reduction, and hydroxylation offers a well-documented and high-yielding route. The alternative pathway through resorcinol presents another possibility, although it may involve more challenging reaction conditions and additional synthetic transformations. The choice of synthetic route will depend on factors such as the availability of reagents, desired scale, and process optimization considerations. This guide provides the foundational knowledge for researchers to pursue the synthesis of this important chemical intermediate.
References
- 1. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. Solved Kolbe-Schmitt reaction mechanism that converts | Chegg.com [chegg.com]
- 7. echemi.com [echemi.com]
In Vitro Mechanism of Action of 2,4-Dihydroxyphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2,4-Dihydroxyphenylacetic acid (2,4-DOPAC). While research specifically isolating the 2,4-isomer is less extensive than for its 3,4-dihydroxyphenylacetic acid (3,4-DOPAC) counterpart, this document synthesizes the available data and extrapolates potential mechanisms based on structurally related compounds. The core activities discussed include direct enzyme inhibition, particularly of tyrosinase, and antioxidant potential through radical scavenging. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.
Introduction
This compound is a phenolic acid characterized by a phenyl ring substituted with two hydroxyl groups at positions 2 and 4, and an acetic acid moiety. Phenolic acids are a subject of significant interest in pharmacology due to their diverse biological activities, which are largely attributed to their antioxidant and enzyme-inhibiting properties. While its isomer, 3,4-DOPAC, is a well-known metabolite of dopamine, the specific in vitro bioactivities of 2,4-DOPAC are less characterized. This guide will focus on its demonstrated and potential mechanisms of action, with a primary emphasis on tyrosinase inhibition and antioxidant effects.
Core Mechanism: Enzyme Inhibition
The most potent, directly evidenced in vitro activity of compounds containing the 2,4-dihydroxyphenyl moiety is the inhibition of tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis.[1] Its inhibition is a primary strategy for developing agents to treat hyperpigmentation and for use in cosmetics.[1] Derivatives incorporating the 2,4-dihydroxyphenyl structure have been shown to be exceptionally potent tyrosinase inhibitors.
One study investigating a series of novel acetophenone (B1666503) amides found that a compound containing a 2,4-dihydroxyphenyl group, specifically 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate, exhibited powerful, reversible, and competitive inhibition of mushroom tyrosinase.[2]
Table 1: Quantitative Data on Tyrosinase Inhibition by a 2,4-Dihydroxyphenyl Derivative
| Compound | Target Enzyme | Substrate | Inhibition Type | K_i_ (µM) | IC_50_ (µM) | Reference Compound (IC_50_ µM) |
|---|
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Mushroom Tyrosinase | L-DOPA | Competitive, Reversible | 0.0072 | 0.0020 ± 0.0002 | Kojic Acid (16.69 ± 2.8)[2] |
The competitive nature of the inhibition suggests that the 2,4-dihydroxyphenyl moiety effectively binds to the active site of the tyrosinase enzyme, likely chelating the copper ions and preventing the natural substrate, L-DOPA, from binding.[2][3]
References
The Enigmatic Presence of 2,4-Dihydroxyphenylacetic Acid in the Plant Kingdom: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxyphenylacetic acid, a simple phenolic acid, has been identified as a natural constituent in a select number of plant species. While its structural isomers, 3,4-Dihydroxyphenylacetic acid (DOPAC) and 2,5-Dihydroxyphenylacetic acid (Homogentisic acid), are well-documented metabolites in various biological systems, the occurrence, biosynthesis, and metabolic fate of the 2,4-dihydroxy isomer in plants remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge regarding the natural occurrence of this compound in plants, outlines analytical methodologies for its quantification, and explores putative biosynthetic and metabolic pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating novel plant-derived bioactive compounds and their potential applications in drug discovery and development.
Natural Occurrence of this compound
The presence of this compound as a natural phytochemical has been confirmed in at least two plant species:
-
Nigella damascena (Love-in-a-Mist): This compound has been identified as a phenolic constituent within the seeds of Nigella damascena.[1]
-
Flueggea acicularis : this compound has been isolated from the herbs of this plant.
While its presence is confirmed, comprehensive quantitative data on the concentration of this compound in various tissues of these plants and under different environmental conditions are not yet available in the public domain. Further research is required to ascertain the distribution and accumulation patterns of this compound within the plant kingdom.
Quantitative Analysis: A Methodological Approach
To date, a specific, validated protocol for the quantitative analysis of this compound in plant matrices has not been extensively published. However, based on established methods for the analysis of phenolic acids in plant tissues, a general workflow employing High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) can be proposed.
Table 1: General Protocol for Extraction and Quantification of this compound from Plant Material
| Step | Procedure | Details and Considerations |
| 1. Sample Preparation | Homogenization of plant material (e.g., seeds, leaves). | Lyophilization (freeze-drying) of the plant material prior to grinding is recommended to preserve the chemical integrity of the analytes. A fine powder increases extraction efficiency. |
| 2. Extraction | Solid-liquid extraction with a suitable organic solvent. | Methanol is a common and effective solvent for extracting a broad range of phenolic compounds.[2] Sonication or maceration can be employed to enhance extraction efficiency. Multiple extraction cycles are recommended for exhaustive extraction. |
| 3. Extract Filtration and Concentration | Filtration to remove solid plant debris, followed by solvent evaporation. | Filtration through a 0.22 µm syringe filter is necessary before HPLC or LC-MS analysis. Rotary evaporation under reduced pressure is a standard method for solvent removal. |
| 4. Sample Clean-up (Optional) | Solid-Phase Extraction (SPE). | SPE can be used to remove interfering compounds and enrich the phenolic acid fraction. A C18 or a mixed-mode cation/anion exchange sorbent could be suitable. |
| 5. Chromatographic Separation | Reversed-phase HPLC. | A C18 column is typically used for the separation of phenolic acids. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. |
| 6. Detection and Quantification | HPLC-DAD or LC-MS/MS. | DAD: Detection can be performed at the UV absorbance maximum of this compound. Quantification is achieved by comparing the peak area with that of a certified reference standard. MS/MS: Provides higher sensitivity and selectivity. Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions. |
Diagram 1: General Experimental Workflow for Quantification
Caption: A generalized workflow for the extraction and quantification of this compound from plant tissues.
Biosynthetic and Metabolic Pathways: A Frontier of Research
The biosynthetic and metabolic pathways of this compound in plants are currently unknown. While the metabolism of the aromatic amino acids L-phenylalanine and L-tyrosine is well-established as the origin of a vast array of phenolic compounds, a direct enzymatic route to this compound has not been elucidated.[3][4]
Based on known biochemical reactions in plants, several hypothetical pathways can be proposed:
Hypothetical Biosynthetic Pathways:
-
Hydroxylation of Phenylacetic Acid: Phenylacetic acid is a known natural auxin in plants, synthesized from L-phenylalanine.[5] The biosynthesis of this compound could potentially occur through the sequential hydroxylation of phenylacetic acid at the C4 and C2 positions by specific hydroxylase enzymes, likely belonging to the cytochrome P450 monooxygenase superfamily.
-
Metabolism of L-Tyrosine: L-tyrosine is a common precursor for dihydroxylated phenolic compounds. A series of enzymatic reactions involving transamination, decarboxylation, and hydroxylation could potentially lead to the formation of this compound. However, the specific enzymes and intermediates in such a pathway have not been identified. The known tyrosine metabolism pathways in plants primarily lead to compounds such as p-coumaric acid, homogentisic acid (2,5-dihydroxyphenylacetic acid), and L-DOPA (3,4-dihydroxyphenylalanine).[3][4]
Diagram 2: Hypothetical Biosynthesis from Phenylacetic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants [mdpi.com]
A Technical Guide on 3,4-Dihydroxyphenylacetic Acid (DOPAC) in Dopamine Metabolism
Executive Summary:
This technical guide provides a comprehensive overview of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine (B1211576). It is crucial to clarify that while the topic of interest was initially stated as 2,4-dihydroxyphenylacetic acid as a dopamine precursor, the relevant compound in the context of dopamine metabolism is its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is not a precursor to dopamine but rather a key catabolite, and its levels are often used as a reliable indicator of dopamine turnover in the central nervous system. This document details the metabolic pathways involving dopamine and DOPAC, presents quantitative data from relevant studies, outlines experimental protocols for its measurement, and provides visualizations of the associated biochemical processes. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in neuropharmacology and related fields.
Introduction: The Role of DOPAC in Dopamine Metabolism
Dopamine, a critical catecholamine neurotransmitter, is involved in numerous physiological functions, including motor control, motivation, reward, and cognitive function.[1] The synthesis and degradation of dopamine are tightly regulated processes. The primary pathway for dopamine synthesis begins with the amino acid tyrosine, which is converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme.[2] L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[2]
Contrary to being a precursor, 3,4-dihydroxyphenylacetic acid (DOPAC) is a major metabolite of dopamine.[3] Dopamine is metabolized through two main enzymatic pathways, leading to the formation of DOPAC and subsequently homovanillic acid (HVA).[1][3] The measurement of DOPAC levels provides a valuable tool for assessing the activity of dopaminergic neurons and the effects of various pharmacological agents on the dopamine system.[4][5]
Dopamine Metabolism and the Formation of DOPAC
The metabolic breakdown of dopamine primarily occurs via two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3][6]
-
Pathway 1 (Major Pathway): Dopamine is first oxidized by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).[7][8] DOPAL is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH).[7] DOPAC is subsequently methylated by catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA).[1][3]
-
Pathway 2: Alternatively, dopamine can be first methylated by COMT to form 3-methoxytyramine (3-MT).[3] 3-MT is then oxidized by MAO to produce HVA.[3]
The concentration of DOPAC is often considered a more direct reflection of intraneuronal dopamine turnover, as MAO is predominantly located within the neuron.[6]
Signaling Pathway Visualization
Caption: Metabolic Pathways of Dopamine.
Quantitative Data on DOPAC Levels
The following tables summarize quantitative data from various studies on DOPAC levels in different experimental conditions.
Table 1: DOPAC Turnover Rates in Rat Brain Regions
| Brain Region | DOPAC Turnover Rate (ng/g/min) |
| Ventral Tegmentum | 9 |
| Nucleus Accumbens | 115 |
Data extracted from a study investigating dopamine catabolism in the mesolimbic dopaminergic pathway of rats.[9]
Table 2: Effects of Pharmacological Agents on DOPAC Concentrations in Rat Brain
| Treatment | Brain Region | Change in DOPAC Concentration |
| Reserpine (5 mg/kg, 1 h) | Ventral Tegmentum | Greater elevation compared to nucleus accumbens |
| Reserpine (5 mg/kg, 1 h) | Nucleus Accumbens | Elevated |
| gamma-Butyrolactone (750 mg/kg, 0.5-1 h) | Ventral Tegmentum | Significant decrease |
| gamma-Butyrolactone (750 mg/kg, 0.5-1 h) | Nucleus Accumbens | No significant alteration |
| Neuroleptic drugs (general) | Ventral Tegmentum | Elevated |
| Neuroleptic drugs (general) | Nucleus Accumbens | Elevated |
This table summarizes the effects of different drugs on DOPAC levels in specific brain regions of rats.[9]
Table 3: Effect of Foot Shock Stress on DOPAC Levels in Rat Brain
| Brain Region | Approximate % Increase in DOPAC vs. Control |
| Prefrontal Cortex | 45% |
| Olfactory Tubercles | 15% |
| Ventral Tegmental Area (VTA) | 15% |
This table shows the impact of foot shock stress on DOPAC concentrations in various rat brain regions.[10]
Table 4: Effects of 2,4-Dichlorophenoxyacetic Acid (2,4-D) on DOPAC in Rats
| Treatment Dose (s.c.) | Sample | Observation |
| 200 mg/kg | Brain | No statistically significant change in DOPAC |
| 200 mg/kg | Cerebrospinal Fluid (CSF) | 2.3-fold maximal increase in DOPAC |
| 10, 30, 100 mg/kg (2 h) | CSF | Dose-dependent increase at 30 and 100 mg/kg |
These findings suggest that 2,4-D may inhibit the transport of acidic metabolites like DOPAC out of the brain.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate measurement of DOPAC. Below are summaries of key experimental protocols cited in the literature.
Radioenzymatic Assay for DOPAC Measurement
This method was utilized to investigate the effects of various drugs on dopamine catabolism in the mesolimbic dopaminergic pathway.[9]
Workflow Diagram
Caption: Workflow for Radioenzymatic Assay of DOPAC.
Protocol Steps:
-
Tissue Preparation: Brain tissue from specific regions (e.g., ventral tegmentum, nucleus accumbens) is dissected and homogenized in a suitable buffer.
-
Enzymatic Conversion: The tissue homogenate is incubated with catechol-O-methyltransferase (COMT) and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine. This reaction converts DOPAC to radiolabeled homovanillic acid (HVA).
-
Extraction: The radiolabeled HVA is selectively extracted from the reaction mixture using an organic solvent.
-
Quantification: The amount of radioactivity in the extracted sample is measured using liquid scintillation counting. The radioactivity is proportional to the initial concentration of DOPAC in the tissue sample.
High-Pressure Liquid Chromatography (HPLC) with Electrochemical Detection
This is a widely used and sensitive method for the simultaneous measurement of biogenic amines and their metabolites, including DOPAC.[5][11]
Workflow Diagram
Caption: HPLC with Electrochemical Detection Workflow.
Protocol Steps:
-
Sample Preparation: Brain tissue is homogenized in an acidic solution to precipitate proteins. For cerebrospinal fluid (CSF), it may be directly injected or undergo a preliminary extraction step.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase with a specific pH and organic solvent concentration is used to separate the different compounds in the sample based on their physicochemical properties.
-
Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. DOPAC, being an electroactive compound, is oxidized at a specific applied potential, generating an electrical signal.
-
Quantification: The peak area of the signal corresponding to DOPAC is proportional to its concentration in the sample. The concentration is determined by comparing the peak area to that of known standards.
Conclusion
3,4-Dihydroxyphenylacetic acid (DOPAC) is a pivotal metabolite in the catabolism of dopamine. Its measurement serves as a critical tool in neuroscience research and drug development, offering insights into the functional state of dopaminergic systems. Understanding the enzymatic pathways leading to DOPAC formation and the experimental methodologies for its quantification is essential for researchers investigating dopamine-related neurological disorders and the mechanisms of action of novel therapeutic agents. This guide provides a foundational understanding of these aspects, supported by quantitative data and visual representations of the core biochemical and experimental processes.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. 3,4-Dihydroxyphenylacetic acid and homovanillic acid in rat plasma: possible indicators of central dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of 2,4-Dihydroxyphenylacetic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the current scientific understanding of the anti-inflammatory properties of 2,4-Dihydroxyphenylacetic acid (2,4-DHPAA). Due to a notable scarcity of direct research on 2,4-DHPAA, this document also summarizes the well-documented anti-inflammatory activities of its structural isomer, 3,4-Dihydroxyphenylacetic acid (3,4-DHPAA or DOPAC), to offer valuable comparative insights. The guide details the molecular mechanisms, including the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes. Experimental methodologies are described, and quantitative data from in vitro and in vivo studies on related compounds are presented in structured tables. Furthermore, this paper includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the potential therapeutic applications of this class of phenolic acids in inflammatory diseases.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Phenolic acids, a major class of plant secondary metabolites, have garnered significant attention for their potential anti-inflammatory effects. This compound (2,4-DHPAA) is a phenolic acid whose anti-inflammatory properties are not yet extensively studied. However, the available research on its structural isomer, 3,4-Dihydroxyphenylacetic acid (3,4-DHPAA), and other phenolic compounds, suggests that 2,4-DHPAA may also possess significant anti-inflammatory potential. This document aims to consolidate the existing, albeit limited, knowledge on 2,4-DHPAA and to extrapolate its potential mechanisms of action based on the activities of structurally similar compounds.
Anti-inflammatory Mechanisms of Dihydroxyphenylacetic Acid Isomers and Related Phenolic Compounds
The anti-inflammatory effects of phenolic acids are generally attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Enzymes
Phenolic compounds have been shown to inhibit the activity of enzymes that are crucial for the synthesis of inflammatory mediators. These include:
-
Cyclooxygenases (COX): These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2][3]
-
Lipoxygenases (LOX): These enzymes catalyze the production of leukotrienes from arachidonic acid, which are involved in various inflammatory processes.[4][5][6][7]
While direct evidence for 2,4-DHPAA is lacking, the inhibition of these enzymes is a common mechanism for many phenolic acids.
Modulation of Inflammatory Signaling Pathways
The NF-κB signaling pathway is a central regulator of inflammation.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] Many phenolic compounds exert their anti-inflammatory effects by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
The MAPK signaling pathway is another critical regulator of inflammation and cellular stress responses.[11] It comprises a cascade of protein kinases that, upon activation by inflammatory stimuli, lead to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Derivatives of chalcones, which share structural similarities with phenolic acids, have been shown to suppress the phosphorylation of p38 MAPK.[12]
Quantitative Data on the Anti-inflammatory Effects of 3,4-Dihydroxyphenylacetic Acid
As a close structural isomer of 2,4-DHPAA, the bioactivity of 3,4-Dihydroxyphenylacetic acid (DOPAC) provides valuable insights. A study on type 2 diabetic mice demonstrated that 3,4-DHPAA exhibited significant anti-inflammatory effects.[13]
Table 1: In Vivo Anti-inflammatory Effects of 3,4-Dihydroxyphenylacetic Acid in a Type 2 Diabetes Mouse Model [13]
| Parameter | Treatment Group | Result |
| Pro-inflammatory Cytokines | ||
| Lipopolysaccharide (LPS) | 3,4-DHPAA (75 and 150 mg/kg/day) | Decreased levels |
| Interleukin-6 (IL-6) | 3,4-DHPAA (75 and 150 mg/kg/day) | Decreased levels |
| Anti-inflammatory Cytokines | ||
| Interleukin-10 (IL-10) | 3,4-DHPAA (75 and 150 mg/kg/day) | Increased levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the studies of related compounds.
In Vivo Anti-inflammatory Activity Assessment in a Type 2 Diabetes Mouse Model[14]
-
Animal Model: Type 2 diabetic (T2D) mice were induced by a high-fat diet combined with streptozotocin (B1681764) injection.
-
Treatment: T2D mice were administered 3,4-DHPAA intragastrically at doses of 75 and 150 mg/kg body weight per day for 4 weeks.
-
Biochemical Analysis: Blood glucose, insulin (B600854) levels, oxidative stress markers (glutathione, total superoxide (B77818) dismutase, malondialdehyde), and inflammatory cytokines (LPS, IL-6, IL-10) were measured.
-
Western Blot Analysis: Tight junction proteins and proteins related to the MAPK-MLCK signaling pathway were analyzed by western blot.
In Vitro Assessment of NF-κB Inhibition[9]
-
Cell Line: NF-κB-bla cells.
-
Stimulation: The NF-κB pathway was stimulated with tumor necrosis factor-alpha (TNF-α).
-
Inhibition Assay: The inhibitory effect of test compounds on TNF-α induced NF-κB coupled β-lactamase activity was measured.
-
Data Analysis: Fluorescence intensity was measured to determine the ratio of 460nm/530nm emissions, indicating NF-κB activity.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of the anti-inflammatory properties of phenolic acids.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antioxidative properties of lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Potential of 2,4-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxyphenylacetic acid (DOPAC) is a phenolic acid that has garnered interest for its antioxidant properties. As a metabolite of dietary flavonoids, its presence in biological systems suggests a potential role in mitigating oxidative stress, a condition implicated in numerous pathologies including neurodegenerative diseases, cardiovascular disease, and cancer.[1][2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[4] Antioxidants like DOPAC can donate electrons to stabilize ROS, thereby preventing cellular damage.[5] This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its performance in various antioxidant assays, the experimental protocols for these assessments, and its interaction with cellular signaling pathways.
In Vitro Antioxidant Capacity
The antioxidant potential of a compound is commonly evaluated using a battery of in vitro assays, each with a distinct mechanism. This section details the performance of this compound in several key assays and provides the methodologies for their execution.
Radical Scavenging Assays
These assays measure the ability of an antioxidant to directly neutralize stable free radicals.
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] The principle is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[7] The degree of discoloration indicates the scavenging potential of the test compound.[8]
Quantitative Data
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | DPPH | Exhibited potent activity[2][9] | Ascorbic Acid | Typically in the µg/mL range[11][12] |
| n-Hexane extract of P. Retrofractum | DPPH | 57.66 ppm[11] | Ascorbic Acid | 66.12 ppm[11] |
| Turmeric Samples | DPPH | 3.55 ± 0.02 mg/mL[13] | Trolox | 3.765 ± 0.083 µg/mL[13] |
Experimental Protocol: DPPH Radical Scavenging Assay [7][8][14][15]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store this solution in the dark as DPPH is light-sensitive.[7][14]
-
Prepare various concentrations of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent.[14]
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a defined volume of the test sample or standard to an equal volume of the DPPH working solution.[8][14]
-
Include a blank control containing only the solvent and the DPPH solution.[14]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8][14]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[8][14]
-
The percentage of scavenging activity is calculated using the formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
-
The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The method involves the generation of the blue-green ABTS•+ by oxidizing ABTS with potassium persulfate.[16][17] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17]
Quantitative Data
Specific Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound were not found in the search results. However, related phenolic compounds have been assessed.
| Compound/Extract | Assay | TEAC Value (µM TE/g) |
| Alibertia edulis Fruit Extract (Aqueous) | ABTS | 142.26 ± 2.2[18] |
| Alibertia edulis Fruit Extract (Ethyl Acetate) | ABTS | 94.66[18] |
Experimental Protocol: ABTS Radical Cation Decolorization Assay [19][20]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[19]
-
Prepare a 2.45 mM potassium persulfate solution in water.[19]
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19][20]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of ~0.700 at 734 nm.[16][19]
-
-
Assay Procedure:
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample + 190 µL ABTS•+).[19]
-
Mix thoroughly.
-
-
Measurement and Calculation:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[21]
-
Calculate the percentage inhibition of absorbance.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.
-
Reduction Capacity Assays
These assays evaluate the ability of a compound to donate an electron, thereby reducing an oxidant.
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[22][23][24] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[23][25]
Quantitative Data
3,4-dihydroxyphenylacetic acid has demonstrated notable activity in the FRAP assay.
| Compound | Assay | Antioxidant Activity (TAUFe/µmol) | Relative Activity |
| 3,4-Dihydroxyphenylacetic acid | FRAP | 149 ± 10.0[10] | High |
| 2,5-Dihydroxybenzoic acid | FRAP | 128 ± 6.3[10] | High |
| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | FRAP | 202 ± 10.6[10] | Very High |
| p-Coumaric acid | FRAP | 24–113 µM Fe²+[26] | Low |
Experimental Protocol: FRAP Assay [22][23][25]
-
Reagent Preparation:
-
Acetate (B1210297) Buffer: 300 mM, pH 3.6.[23]
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[23][25]
-
Ferric Chloride Solution: 20 mM FeCl₃·6H₂O in water.[23][25]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[22][25]
-
-
Assay Procedure:
-
Measurement and Calculation:
Cellular Antioxidant Activity and Mechanisms of Action
While in vitro assays are valuable, understanding a compound's activity in a biological context is crucial. This compound, and particularly its isomer 3,4-DOPAC, demonstrates protective effects in cellular models of oxidative stress.
Cellular Protective Effects
Studies have shown that DOPAC can protect cells from oxidative damage. For instance, it significantly inhibits hydrogen peroxide-induced cytotoxicity in hepatocytes.[2][9] In rat plasma, DOPAC suppresses the consumption of α-tocopherol (Vitamin E) and the formation of conjugated diene hydroperoxides, indicating its ability to inhibit lipid peroxidation.[27] This protection suggests that DOPAC can effectively function as an antioxidant within a complex biological medium.[27]
Modulation of Signaling Pathways
A key mechanism by which phenolic antioxidants exert their protective effects is through the modulation of endogenous antioxidant defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway is a primary regulator of these defenses.[28][29][30]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[31] When cells are exposed to oxidative stress or electrophilic compounds (like certain phenolic acids), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins, including phase II detoxification enzymes and antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT.[29][30]
3,4-Dihydroxyphenylacetic acid (DOPAC) has been shown to be a potent enhancer of the gene expression of several phase II drug-metabolizing enzymes, suggesting its activity is mediated, at least in part, through the Nrf2-ARE pathway.[2][9] This induction of the cell's own defense mechanisms represents a significant and potentially more durable antioxidant effect than direct radical scavenging alone.
Conclusion
This compound and its isomers exhibit significant antioxidant potential through multiple mechanisms. In vitro assays confirm its capacity for both direct radical scavenging and electron donation to reduce oxidants. More importantly, cellular studies indicate that it can protect against oxidative damage and upregulate the body's own endogenous antioxidant defenses via the Nrf2 signaling pathway.[2][9] The catechol structure is a key determinant of this activity.[2][9] These properties make this compound and related phenolic compounds compelling candidates for further investigation in the development of therapeutic strategies aimed at mitigating diseases with an underlying oxidative stress component.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. marinebiology.pt [marinebiology.pt]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. researchgate.net [researchgate.net]
- 24. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
An In-depth Technical Guide to 2,4-Dihydroxyphenylacetic Acid (CAS 614-82-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dihydroxyphenylacetic acid (2,4-DHPAA), a phenolic acid with the CAS number 614-82-4, is an organic compound of interest in various scientific fields, including pharmaceuticals and biochemical research. This technical guide provides a comprehensive overview of the known properties of 2,4-DHPAA, including its chemical and physical characteristics, and available information on its biological activities. A significant challenge in the existing literature is the frequent confusion with its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known metabolite of dopamine (B1211576). This guide aims to disambiguate the available data and present a clear, concise summary of the properties attributed specifically to the 2,4-isomer. Detailed experimental protocols for its synthesis and for the assessment of its antioxidant potential are provided, alongside visualizations of these processes to facilitate understanding and replication.
Chemical and Physical Properties
This compound is a derivative of phenylacetic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions of the benzene (B151609) ring.[1] This substitution pattern influences its chemical reactivity and solubility.[1] The compound typically appears as a white to off-white crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 614-82-4 | [1][2][3] |
| Molecular Formula | C₈H₈O₄ | [1][2][3] |
| Molecular Weight | 168.15 g/mol | [3] |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)acetic acid | [2] |
| Synonyms | 2,4-Dihydroxybenzeneacetic acid, Homo-beta-resorcylic acid | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Canonical SMILES | O=C(O)CC1=CC=C(O)C=C1O | [2] |
| InChI Key | FSQDURCMBCGCIK-UHFFFAOYSA-N | [1][2] |
Biological Activities and Signaling Pathways
The biological activities of this compound are not as extensively studied as its 3,4-isomer. However, some activities have been reported. It has been noted for its potential antioxidant properties.[1] One source suggests that this compound may act as a dopamine precursor and has demonstrated anti-inflammatory activity by inhibiting the production of tumor necrosis factor-α (TNF-α) in cell culture.[4]
It is crucial to distinguish the biological activities of 2,4-DHPAA from those of 3,4-DHPAA (DOPAC). Studies on DOPAC have shown its involvement in signaling pathways such as the MAPK-MLCK and Nrf-2 pathways.[5][6] However, there is currently a lack of reliable scientific evidence to suggest that 2,4-DHPAA is involved in these or any other specific signaling pathways.
A study investigating the effects of various spider toxin moieties found that neither 2,4-dihydroxyphenylacetate nor 2,4-dihydroxyphenylacetylasparagine (B55432) were able to block N-methyl-D-aspartate (NMDA) or non-NMDA receptor responses, indicating a lack of activity at these glutamate (B1630785) receptors.
Research on a related but distinct compound, 2,4-dihydroxyphenylalanine, has shown it to be cytotoxic to melanoma cells, with its mechanism of action dependent on the presence of the enzyme tyrosinase.[7][8] This suggests that the 2,4-dihydroxyphenyl moiety may have potential for targeted therapies, though this has not been confirmed for this compound itself.
Due to the limited and often confounded data, a definitive signaling pathway for this compound cannot be described at this time. The following diagram illustrates a hypothetical workflow for investigating the potential anti-inflammatory effects of this compound.
Experimental Protocols
Synthesis of this compound
A method for the preparation of this compound has been disclosed in a Chinese patent (CN105541597A).[9] The synthesis involves a multi-step process starting from m-bromophenol and glyoxylic acid.
Step 1: Synthesis of p-hydroxy-o-bromomandelic acid
-
This step involves the condensation reaction of m-bromophenol and glyoxylic acid, followed by acidification.
Step 2: Reduction to p-hydroxy-o-bromophenylacetic acid
-
The p-hydroxy-o-bromomandelic acid is then reduced to form p-hydroxy-o-bromophenylacetic acid.
Step 3: Bromine Hydroxylation and Acidification
-
In the presence of a catalyst and under alkaline conditions, p-hydroxy-o-bromophenylacetic acid undergoes a bromine hydroxylation reaction.
-
The final product, this compound, is obtained after acidification.[9]
The patent highlights that this method utilizes readily available raw materials and offers a high yield.[9]
The following diagram outlines the synthesis process:
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[10][11][] The principle of the assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[11] The degree of discoloration, measured spectrophotometrically, indicates the radical scavenging potential of the tested compound.[11]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Spectrophotometer or microplate reader
-
96-well microplate (for microplate assay)
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
Protocol (Microplate Assay):
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the stock solution to test a range of concentrations.
-
Prepare a similar series of dilutions for the reference antioxidant.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add a small volume (e.g., 20 µL) of the sample or standard solution at different concentrations.[4]
-
Add the DPPH working solution (e.g., 200 µL) to each well and mix thoroughly.[4]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[4][11]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
-
The results can be expressed as the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
The following diagram illustrates the workflow of the DPPH assay:
Conclusion and Future Directions
This compound is a compound with potential for further scientific investigation. While its basic chemical and physical properties are established, there is a significant need for more in-depth research into its biological activities to clearly differentiate them from its well-studied isomer, 3,4-dihydroxyphenylacetic acid. The preliminary indication of anti-inflammatory properties warrants further investigation to elucidate the underlying mechanisms and potential involvement in cellular signaling pathways. The provided experimental protocols for synthesis and antioxidant activity assessment offer a foundation for future studies. Researchers are encouraged to explore the biological effects of 2,4-DHPAA in various in vitro and in vivo models to fully understand its pharmacological potential and to generate the quantitative data that is currently lacking in the scientific literature.
References
- 1. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H8O4 | CID 69199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 614-82-4: this compound | CymitQuimica [cymitquimica.com]
- 5. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of 2,4-dichlorophenoxyacetic acid in the Amphibian Metamorphosis Assay and the Fish Short-Term Reproduction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Willgerodt-Kindler Reaction for the Synthesis of 2,4-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Willgerodt-Kindler reaction, with a specific focus on its application in the synthesis of 2,4-dihydroxyphenylacetic acid. This document details the reaction mechanism, offers a generalized experimental protocol, and explores the biological significance of dihydroxyphenylacetic acid isomers, providing researchers with the foundational knowledge for its synthesis and potential applications.
Introduction to the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful synthetic tool in organic chemistry for converting aryl alkyl ketones into the corresponding carboxylic acids, with a one-carbon chain extension, via a thioamide intermediate.[1] The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, most commonly morpholine (B109124).[1][2] The initial product is a thioamide, which can then be hydrolyzed to the desired carboxylic acid.[1] This reaction is particularly noted for its ability to transform a carbonyl group into a terminal amide or acid functionality.[1]
While a specific, detailed protocol for the synthesis of this compound from 2,4-dihydroxyacetophenone using the Willgerodt-Kindler reaction is not extensively documented in publicly available literature, the reaction's feasibility is supported by analogous transformations. This guide provides a generalized procedure adapted from established methods for similar substrates.
Reaction Mechanism
The mechanism of the Willgerodt-Kindler reaction is complex and involves several key steps:
-
Enamine Formation: The reaction initiates with the formation of an enamine from the reaction of the aryl alkyl ketone with the secondary amine (morpholine).[1]
-
Thiation: The enamine then reacts with elemental sulfur.
-
Rearrangement: A series of rearrangements, potentially involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain.
-
Thioamide Formation: The rearrangement ultimately yields a thioamide intermediate.
-
Hydrolysis: The thioamide is subsequently hydrolyzed, typically under basic or acidic conditions, to produce the final carboxylic acid.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound from 2,4-dihydroxyacetophenone via the Willgerodt-Kindler reaction, based on procedures for analogous compounds.[3] Researchers should consider this a starting point for optimization.
Step 1: Thioamide Synthesis
-
Reactants:
-
2,4-Dihydroxyacetophenone
-
Elemental Sulfur
-
Morpholine
-
p-Toluenesulfonic acid (catalyst, optional)[3]
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dihydroxyacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).[3]
-
Optionally, a catalytic amount of p-toluenesulfonic acid (0.035 eq) can be added.[3]
-
Heat the reaction mixture to reflux (typically 120-130°C) with constant stirring in an oil bath for 8-12 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Step 2: Hydrolysis of the Thioamide Intermediate
-
Reagents:
-
Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Phase Transfer Catalyst (e.g., Triethylbenzylammonium chloride - TEBA) (optional)[3]
-
Hydrochloric Acid (HCl) for acidification
-
-
Procedure:
-
To the cooled reaction mixture containing the 2,4-dihydroxyphenylthioacetamide, add a 20% aqueous solution of sodium hydroxide.
-
For improved efficiency, a phase transfer catalyst such as TEBA (0.005 eq) can be added.[3]
-
Heat the mixture to 100°C and maintain it for an additional 8 hours to facilitate hydrolysis.[3]
-
After cooling, filter the reaction mixture.
-
Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the crude this compound.[3]
-
Step 3: Purification
-
Procedure:
-
Collect the crude product by filtration.
-
The crude acid can be purified by recrystallization from hot water or another suitable solvent system.
-
Alternatively, for products from hydroxy acetophenones, extraction with a suitable organic solvent like ethyl acetate (B1210297) after acidification may be employed.[3] The organic layer is then dried and the solvent evaporated to yield the purified product.[3]
-
Quantitative Data Summary
The following table summarizes the stoichiometry used in the generalized protocol. Yields for the specific synthesis of this compound via this method require experimental determination. For comparison, the synthesis of phenylacetic acid from acetophenone (B1666503) using a similar PTC method has been reported to achieve yields of around 80%.[3]
| Reactant/Reagent | Molar Equivalent | Role |
| 2,4-Dihydroxyacetophenone | 1.0 | Starting Material |
| Sulfur | 2.0 | Reagent |
| Morpholine | 3.0 | Reagent/Solvent |
| p-Toluenesulfonic acid | 0.035 | Catalyst (Optional) |
| Sodium Hydroxide | In excess | Hydrolysis Agent |
| Triethylbenzylammonium chloride (TEBA) | 0.005 | Phase Transfer Catalyst (Optional) |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Biological Significance of Dihydroxyphenylacetic Acid Isomers
While the primary focus of this guide is the 2,4-isomer, it is important to note that the 3,4-isomer of dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, has been more extensively studied for its biological activities. Research on 3,4-dihydroxyphenylacetic acid has revealed its involvement in key signaling pathways.
MAPK-MLCK Signaling Pathway
Studies have shown that 3,4-dihydroxyphenylacetic acid can improve gut barrier function by inhibiting the mitogen-activated protein kinase (MAPK) and myosin light-chain kinase (MLCK) signaling pathway.[4] This pathway is crucial in regulating intestinal permeability, and its modulation has implications for inflammatory bowel diseases and other conditions associated with a compromised gut barrier.
The diagram below illustrates the inhibitory effect of 3,4-dihydroxyphenylacetic acid on this pathway.
Caption: Inhibition of the MAPK-MLCK pathway by 3,4-dihydroxyphenylacetic acid.
Conclusion
The Willgerodt-Kindler reaction presents a viable, albeit challenging, route for the synthesis of this compound from readily available starting materials. While a specific, optimized protocol for this particular transformation requires further research and development, the general principles and methodologies outlined in this guide provide a solid foundation for such work. The biological activities of dihydroxyphenylacetic acid isomers, such as the role of the 3,4-isomer in the MAPK-MLCK pathway, underscore the importance of developing robust synthetic methods for these compounds to facilitate further investigation into their therapeutic potential. Researchers are encouraged to use the information presented herein as a starting point for their own experimental design and optimization.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2,4-Dihydroxyphenylacetic Acid using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-Dihydroxyphenylacetic acid. This compound is a phenolic acid of interest in various research fields, including as a potential biomarker and a building block in the synthesis of pharmacologically active compounds. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in aqueous samples and can be adapted for biological matrices. This document provides the necessary protocols for sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound is a member of the dihydroxybenzoic acid family. Its accurate quantification is crucial for various applications, from monitoring its presence in plant extracts to its use as a starting material in chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such polar aromatic compounds. This application note presents a detailed HPLC method that is specific, accurate, and precise for the analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Acetic acid, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Preparation of Standard Solutions and Mobile Phase
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Mobile Phase: A mixture of 0.1% formic acid in ultrapure water (Solvent A) and acetonitrile (Solvent B). For a starting isocratic method, a composition of 80:20 (v/v) of Solvent A:Solvent B is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be optimized further for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | Approximately 10 minutes |
Note: The UV detection wavelength is based on the spectral characteristics of similar phenolic compounds. The UV spectrum of 2,4-dihydroxybenzoic acid shows absorption maxima at approximately 258 nm and 296 nm.[1] A wavelength of 280 nm is a common choice for the detection of phenolic compounds.[2]
Sample Preparation
The sample preparation method will depend on the matrix.
-
Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of the biological fluid, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5-8 minutes |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Note: The values presented in Table 2 are typical expected values for a validated HPLC method for a phenolic acid of this type and may vary depending on the specific instrumentation and experimental conditions. These parameters must be experimentally determined during method validation.
Mandatory Visualization
Workflow for the Synthesis of this compound
The following diagram illustrates a plausible synthetic route for this compound, which can be useful for researchers involved in its chemical synthesis and purification.[3][4]
Caption: Synthetic workflow for this compound.
Tyrosine Metabolism Pathway
This compound is structurally related to key metabolites in the tyrosine metabolism pathway. Understanding this pathway can be important for researchers studying the biological roles of phenolic acids. The following diagram shows a simplified overview of tyrosine metabolism.
Caption: Simplified tyrosine metabolism pathway to DOPAC.
References
Application Note: Quantitative Analysis of 2,4-Dihydroxyphenylacetic Acid (2,4-DHPA) using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxyphenylacetic acid (2,4-DHPA) is a phenolic acid of significant interest in various fields of research, including drug metabolism, toxicology, and environmental science. As a metabolite of certain xenobiotics and a potential biomarker, its accurate and sensitive quantification in biological and environmental matrices is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of 2,4-DHPA necessitate a chemical derivatization step to enable its analysis by GC-MS. This application note provides a detailed protocol for the quantitative analysis of 2,4-DHPA, including sample preparation, derivatization, and GC-MS parameters.
Principle
The method involves the extraction of 2,4-DHPA from the sample matrix, followed by a two-step derivatization process. The carboxylic acid and phenolic hydroxyl groups of 2,4-DHPA are converted to their corresponding trimethylsilyl (B98337) (TMS) esters and ethers, respectively. This silylation reaction increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The derivatized 2,4-DHPA is then separated on a gas chromatographic column and detected by a mass spectrometer. Quantification is achieved by using a suitable internal standard and generating a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound (2,4-DHPA) standard
-
Internal Standard (IS), e.g., 3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) or a structurally similar compound not present in the sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., plasma, urine, cell culture media)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Heating block or oven
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks, pipettes, and vials
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma, urine), add the internal standard to a final concentration of 1 µg/mL.
-
Acidify the sample to pH 2-3 with 1 M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction step (steps 3-5) and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
To the dried extract, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following are suggested starting parameters and may require optimization for your specific instrument and application.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| 2,4-DHPA-TMS | Quantifier: m/z 267; Qualifiers: m/z 384, 179 (Proposed based on fragmentation of similar compounds)[1] |
| IS (e.g., DOPAC-d3-TMS) | Quantifier: m/z 270; Qualifiers: m/z 387, 182 (Proposed) |
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data Based on Similar Compound Analysis)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (%RSD) | Intra-day < 10%, Inter-day < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | To be evaluated, but expected to be minimal with the described sample preparation. |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 2,4-DHPA.
Caption: A plausible metabolic pathway for the degradation of 2,4-DHPA.
Discussion
The presented protocol provides a comprehensive framework for the quantitative analysis of 2,4-DHPA by GC-MS. The derivatization with BSTFA is a well-established method for silylating phenolic acids, leading to stable derivatives with excellent chromatographic properties. The choice of a 5% phenyl methyl siloxane column offers good selectivity for a wide range of derivatized metabolites.
For method validation, it is essential to assess linearity, sensitivity (LOD and LOQ), precision, accuracy, and matrix effects in the specific biological matrix of interest. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response.
The proposed metabolic pathway for 2,4-DHPA is based on the known microbial degradation pathways of structurally related compounds, such as 2,4-dichlorophenoxyacetic acid.[2][3][4] In this putative pathway, a xenobiotic precursor undergoes phase I metabolism to form 2,4-DHPA. Subsequently, microbial enzymes, such as dioxygenases, may catalyze the cleavage of the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways like the TCA cycle. In humans, dihydroxyphenylacetic acids can also be metabolites of neurotransmitters like dopamine.[5][6][7]
Conclusion
This application note details a robust and sensitive GC-MS method for the quantification of 2,4-DHPA. The provided protocols for sample preparation, derivatization, and GC-MS analysis, along with the proposed validation parameters, offer a solid foundation for researchers, scientists, and drug development professionals working with this important phenolic acid. The visualization of the experimental workflow and a plausible metabolic pathway further aids in the understanding and implementation of this analytical method.
References
- 1. Simultaneous determination by GC-MS-SIM of o-, m-, p-hydroxyphenylacetic acid, 3:4-dihydroxyphenylacetic acid and homovanillic acid in biological samples using a common selected ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.umt.edu [scholarworks.umt.edu]
- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
Application Notes and Protocols for the Extraction of 2,4-Dihydroxyphenylacetic Acid from Herbal Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxyphenylacetic acid (DHPAA) is a phenolic acid found in various medicinal plants, notably in the seeds of Nigella damascena (Love-in-a-mist) and the herb Flueggea acicularis.[1] As a functional moiety in certain toxins and a molecule of interest for its potential biological activities, standardized protocols for its efficient extraction and purification are crucial for research and development. These application notes provide detailed methodologies for the extraction of this compound from herbal sources, with a focus on providing quantitative data and clear experimental workflows.
Data Presentation: Quantitative Analysis of Phenolic Compounds
While specific comparative yield data for this compound across different extraction methods is limited in current literature, the following table presents the quantified amounts of major phenolic acids, including hydroxybenzoic acids (a class to which this compound belongs), from Nigella damascena seeds. This provides a valuable reference for the expected yield of related phenolic compounds from this source.
Table 1: Quantification of Major Phenolic Compounds in Nigella damascena Seed Extract
| Phenolic Compound | Concentration (µg/g of dry weight) |
| Hydroxybenzoic Acids | Major phenolic acids present |
| Caffeic Acid | Major phenolic acid present |
| Vanillic Acid | Present |
| Syringic Acid | Present |
| Gallic Acid | Present |
| p-Coumaric Acid | Present |
| Catechin | Present |
| Cinnamic Acid | Present in low amounts |
| Quercetin | Present in low amounts |
Source: Data adapted from a comparative study on the phenolic profiles of Nigella species, which identified hydroxybenzoic and caffeic acids as the major phenolic compounds.[2]
Experimental Protocols
The following protocols are based on established methods for the extraction of phenolic acids from plant materials, with specific adaptations for Nigella damascena seeds as a source of this compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
Ultrasonic-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction yield.
Materials and Equipment:
-
Dried seeds of Nigella damascena
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
pH meter
Procedure:
-
Sample Preparation: Grind the dried seeds of Nigella damascena into a fine powder (approximately 40-60 mesh size).
-
Extraction Solvent Preparation: Prepare an 80% aqueous methanol solution (80:20 methanol:water, v/v).
-
Extraction Process:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the 80% methanol solvent to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.
-
-
Separation:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to remove the methanol.
-
Storage: The resulting aqueous extract, rich in phenolic acids including this compound, can be stored at -20°C for further purification and analysis.
Protocol 2: Purification of this compound using Liquid-Liquid Extraction and Preparative HPLC
This protocol outlines the purification of the target compound from the crude aqueous extract.
Part A: Liquid-Liquid Extraction
Materials:
-
Crude aqueous extract from Protocol 1
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Separatory funnel
Procedure:
-
Acidification: Adjust the pH of the crude aqueous extract to approximately 2-3 with 1M HCl.
-
Extraction:
-
Transfer the acidified extract to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator.
-
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
Dried extract from Part A
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
Preparative HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Sample Preparation: Re-dissolve the dried extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 40% B over 30 minutes.
-
Flow Rate: 15-20 mL/min
-
Detection: UV detector at 280 nm
-
-
Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of this compound, based on the retention time of a standard if available, or by collecting all major peaks for subsequent analysis.
-
Purity Check and Final Preparation: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed biosynthetic pathway of this compound in plants.
References
Application Notes and Protocols for 2,4-dihydroxy-3-(p-hydroxyphenyl)propiophenone (2,4-DHPA) in Neuroscience Research
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. As of the current date, there is a lack of published scientific literature specifically detailing the application of 2,4-dihydroxy-3-(p-hydroxyphenyl)propiophenone (2,4-DHPA) in neuroscience research. The information provided herein is extrapolated from studies on structurally similar compounds, such as other polyphenols and propiophenone (B1677668) derivatives, which have demonstrated neuroprotective properties.
Introduction
2,4-dihydroxy-3-(p-hydroxyphenyl)propiophenone (2,4-DHPA) is a phenolic compound with a propiophenone backbone. While its specific biological activities in the central nervous system have not been extensively characterized, its chemical structure, featuring multiple hydroxyl groups on aromatic rings, suggests potential for antioxidant and neuroprotective effects. Phenolic compounds are well-documented for their ability to scavenge free radicals, modulate inflammatory responses, and interfere with apoptotic pathways, all of which are implicated in the pathogenesis of various neurodegenerative diseases.
These hypothetical application notes provide a framework for investigating the potential of 2,4-DHPA as a neuroprotective agent in vitro. The described protocols are standard methods used in neuroscience to assess the efficacy and mechanism of action of novel compounds.
Hypothesized Mechanism of Action
Based on the structure of 2,4-DHPA, it is plausible that its neuroprotective effects could be mediated through one or more of the following signaling pathways:
-
Antioxidant Activity: The hydroxyl groups on the phenyl rings of 2,4-DHPA can donate electrons to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. This may involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, leading to the upregulation of endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurological disorders. 2,4-DHPA may potentially inhibit pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-1β.
-
Anti-apoptotic Activity: Neuronal cell death in neurodegenerative conditions often occurs via apoptosis. 2,4-DHPA might exert anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases.
The following diagram illustrates the hypothesized signaling pathways potentially modulated by 2,4-DHPA.
Hypothesized signaling pathways for 2,4-DHPA's neuroprotective effects.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols described below. These values are for illustrative purposes and should be determined experimentally.
Table 1: Cytotoxicity of 2,4-DHPA on SH-SY5Y Neuroblastoma Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 5.1 |
| 25 | 92.1 ± 4.5 |
| 50 | 88.5 ± 6.3 |
| 100 | 75.2 ± 7.1 |
| IC50 (µM) | > 100 |
Table 2: Neuroprotective Effect of 2,4-DHPA against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 ± 6.1 |
| H₂O₂ (100 µM) | 45.2 ± 5.5 |
| 2,4-DHPA (1 µM) + H₂O₂ | 55.8 ± 4.9 |
| 2,4-DHPA (10 µM) + H₂O₂ | 72.4 ± 6.3 |
| 2,4-DHPA (25 µM) + H₂O₂ | 85.1 ± 5.7 |
| EC50 (µM) | ~15 |
Experimental Protocols
The following diagram outlines a general workflow for evaluating the neuroprotective properties of a novel compound like 2,4-DHPA.
Experimental workflow for in vitro neuroprotective screening.
Protocol 1: Assessment of 2,4-DHPA Cytotoxicity in SH-SY5Y Cells
Objective: To determine the concentration range of 2,4-DHPA that is non-toxic to a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2,4-DHPA stock solution (e.g., 100 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2,4-DHPA in complete DMEM to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the respective 2,4-DHPA dilutions. Include a vehicle control (0.1% DMSO in medium).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Plot cell viability against 2,4-DHPA concentration to determine the IC50 value.
Protocol 2: Evaluation of Neuroprotective Effects of 2,4-DHPA against Oxidative Stress
Objective: To assess the ability of 2,4-DHPA to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y cells
-
Complete DMEM
-
2,4-DHPA stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of 2,4-DHPA (e.g., 1 µM, 10 µM, 25 µM) as determined from Protocol 1. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 100 µM (or a pre-determined optimal toxic concentration). Include a control group (no H₂O₂), a H₂O₂ only group, and 2,4-DHPA only groups.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with 2,4-DHPA.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the neuroprotective effect of 2,4-DHPA is associated with a reduction in intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
Complete DMEM
-
2,4-DHPA stock solution
-
H₂O₂ solution
-
2',7'-Dichlorofluorescin diacetate (DCFDA) dye
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black-walled plate.
-
Pre-treatment and Stress Induction: Follow steps 2 and 3 from Protocol 2.
-
DCFDA Staining: After the desired incubation time with H₂O₂, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in the 2,4-DHPA treated groups compared to the H₂O₂ only group would indicate a reduction in ROS.
Conclusion
The provided application notes and protocols offer a hypothetical yet scientifically grounded starting point for investigating the potential of 2,4-DHPA in neuroscience research. The structural characteristics of 2,4-DHPA suggest that it may possess neuroprotective properties, and the outlined experiments provide a robust framework for testing this hypothesis. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to further explore the underlying mechanisms of action should initial findings prove promising.
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 2,4-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxyphenylacetic acid (DHPA) is a phenolic acid that has garnered interest for its potential antioxidant properties. As a derivative of phenylalanine and a metabolite of certain dietary compounds, understanding its capacity to neutralize free radicals is crucial for evaluating its therapeutic and pharmacological potential.[1][2] In vitro antioxidant activity assays are fundamental tools for screening and characterizing the free-radical scavenging ability of compounds like 2,4-DHPA. These assays are typically based on the ability of an antioxidant to reduce an oxidant, which can be monitored by a change in absorbance or fluorescence.
This document provides detailed protocols for three common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are widely used to evaluate the antioxidant capacity of pure compounds and complex mixtures.
Data Presentation
The antioxidant activity of this compound has been quantified using the DPPH radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.
| Compound | Assay | IC50 Value (mg/mL) | Reference Compound | IC50 Value (mg/mL) |
| This compound | DPPH | 1.50 x 10⁻³ | Quercetin | 2.88 x 10⁻⁵ |
| This compound methyl ester | DPPH | 2.55 x 10⁻³ | Quercetin | 2.88 x 10⁻⁵ |
Table 1: DPPH Radical Scavenging Activity of this compound and its Methyl Ester.[3][4][5]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound (DHPA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol (B145695), analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of 2,4-DHPA in methanol.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control at the same concentrations.
-
-
Assay Protocol:
-
Add 100 µL of the prepared DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the DHPA solution, positive control, or methanol (as a blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the DHPA sample or standard.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the DHPA. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
Workflow for DPPH Assay
A brief, descriptive caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
This compound (DHPA)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of 2,4-DHPA in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare solutions of the positive control (Trolox) at similar concentrations.
-
-
Assay Protocol:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the DHPA solution, positive control, or solvent (as a blank) to the respective wells.
-
Mix and incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the DHPA sample or standard.
-
-
Expression of Results: The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow for ABTS Assay
A brief, descriptive caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound (DHPA)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Standard Curve:
-
Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) in water.
-
-
Preparation of Sample Solutions:
-
Dissolve 2,4-DHPA in a suitable solvent and prepare different dilutions.
-
-
Assay Protocol:
-
Add 280 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the DHPA sample, standard ferrous sulfate solutions, or solvent (as a blank) to the respective wells.
-
Mix and incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the DHPA sample by comparing its absorbance with the standard curve.
-
The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Workflow for FRAP Assay
A brief, descriptive caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Signaling Pathways and Logical Relationships
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of hydroxyl groups on the aromatic ring is key to this activity.
General Mechanism of Radical Scavenging by a Phenolic Antioxidant
A brief, descriptive caption: General mechanism of free radical scavenging by a phenolic antioxidant.
References
- 1. Comparative Studies on Polyphenolic Composition, Antioxidant and Diuretic Effects of Nigella sativa L. (Black Cumin) and Nigella damascena L. (Lady-in-a-Mist) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Antioxidant phenylacetic acid derivatives from the seeds of Ilex aquifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 2,4-dihydroxy-5-isopentenyl-phenylacetic acid (2,4-DHPA) in Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed framework for the quantification of 2,4-dihydroxy-5-isopentenyl-phenylacetic acid (2,4-DHPA), a putative microbial secondary metabolite, in fermentation broth. In the absence of a standardized, published method for this specific analyte, this note outlines protocols for sample preparation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) based on established methods for structurally related compounds such as phenylacetic acid derivatives and isoprenylated aromatics. This guide is intended to serve as a starting point for the development and validation of a robust analytical method.
Introduction
2,4-dihydroxy-5-isopentenyl-phenylacetic acid (2,4-DHPA) is an aromatic compound of interest due to its potential biological activities. As with many novel secondary metabolites, robust and reliable methods for its quantification are essential for optimizing fermentation processes, understanding its biosynthesis, and proceeding with downstream applications. This application note details a comprehensive approach to the analysis of 2,4-DHPA from a complex fermentation matrix.
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway for 2,4-DHPA has not been fully elucidated in the literature, a speculative pathway can be proposed based on known microbial metabolic routes. The biosynthesis is likely to initiate from the shikimate pathway, leading to the formation of an aromatic amino acid precursor such as L-phenylalanine or L-tyrosine. This precursor would undergo subsequent modifications, including hydroxylation and the addition of an isopentenyl group from the mevalonate (B85504) or non-mevalonate pathway.
Caption: Proposed biosynthetic pathway for 2,4-DHPA.
Experimental Protocols
Sample Preparation from Fermentation Broth
The following protocol describes the extraction of 2,4-DHPA from a liquid fermentation culture.
-
Cell Removal: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes at 4°C to pellet the microbial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Acidification: Adjust the pH of the supernatant to approximately 3.0 using 1 M HCl. This step protonates the carboxylic acid group of 2,4-DHPA, enhancing its extraction into an organic solvent.
-
Liquid-Liquid Extraction: Add an equal volume (10 mL) of ethyl acetate (B1210297) to the acidified supernatant. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeated Extraction: Repeat the extraction (steps 4-6) two more times with fresh ethyl acetate, pooling all organic extracts.
-
Drying and Evaporation: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Caption: Experimental workflow for 2,4-DHPA quantification.
HPLC-UV Method
This method provides a robust approach for the routine quantification of 2,4-DHPA.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (Estimated λmax for dihydroxyphenyl structure) |
| Standard Curve | Prepare standards of purified 2,4-DHPA in the initial mobile phase from 0.1 to 100 µg/mL. |
LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. The same chromatographic conditions as the HPLC-UV method can be adapted for the LC system.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | [M-H]⁻ for 2,4-DHPA (C₁₃H₁₆O₄, MW = 236.26 g/mol ). Expected m/z = 235.1 |
| Product Ions (Q3) | To be determined by infusion of a pure standard. Likely fragments would result from the loss of CO₂ (m/z 191.1) or cleavage of the isopentenyl side chain. |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| Collision Energy | To be optimized for the specific instrument and precursor/product ion pair. |
| Standard Curve | Prepare standards of purified 2,4-DHPA in the initial mobile phase from 1 to 1000 ng/mL. |
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following are examples of how to present the results from method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range | R² | Equation of the Line |
|---|---|---|---|
| 2,4-DHPA | 0.1 - 100 µg/mL (HPLC) | > 0.999 | y = mx + c |
| 2,4-DHPA | 1 - 1000 ng/mL (LC-MS) | > 0.999 | y = mx + c |
Table 2: Method Detection and Quantification Limits
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| HPLC-UV | [Calculated Value] µg/mL | [Calculated Value] µg/mL |
| LC-MS/MS | [Calculated Value] ng/mL | [Calculated Value] ng/mL |
Table 3: Accuracy and Precision
| Spiked Concentration | Recovery (%) (n=3) | Relative Standard Deviation (RSD, %) |
|---|---|---|
| Low QC | [Value] | [Value] |
| Mid QC | [Value] | [Value] |
| High QC | [Value] | [Value] |
Conclusion
The protocols outlined in this application note provide a comprehensive starting point for the quantification of 2,4-DHPA in fermentation broth. It is crucial to emphasize that these methods are based on the analysis of structurally similar compounds and must be thoroughly validated for the specific matrix and analyte. This includes the confirmation of the analyte's identity using a pure standard, and the assessment of the method's linearity, accuracy, precision, and sensitivity. Successful implementation of these analytical techniques will be pivotal in advancing the research and development of 2,4-DHPA.
Application Notes: Determining the Cytotoxicity of 2,4-Dihydroxyphenylacetic Acid (DOPAC)
Introduction
2,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of dopamine (B1211576), a critical neurotransmitter.[1] While traditionally considered a simple breakdown product, emerging research suggests that DOPAC and other dopamine metabolites may possess biological activities, including potential cytotoxicity.[1][2] An abnormal metabolism of dopamine and its byproducts is implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[2][3] Specifically, DOPAC has been shown to modulate nitric oxide-induced toxicity and induce mitochondrial dysfunction in neuronal cells.[1] Therefore, accurately assessing the cytotoxic potential of DOPAC is crucial for understanding its role in both normal physiology and disease states.
This document provides detailed protocols for three common cell-based assays to evaluate the cytotoxicity of DOPAC:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[4][5]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Quantifies the release of a cytosolic enzyme from cells with compromised membrane integrity.[6]
-
Caspase-3/7 Assay: Detects the activity of key effector caspases involved in the apoptotic cell death pathway.[7][8]
These assays provide a multi-faceted view of cytotoxicity, assessing metabolic health, membrane integrity, and the induction of programmed cell death.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][10] These insoluble crystals are then dissolved, and the intensity of the purple color, which is proportional to the number of metabolically active cells, is measured spectrophotometrically.[5][10]
Experimental Workflow
Caption: General workflow for assessing DOPAC cytotoxicity using the MTT assay.
Materials
-
96-well flat-bottom tissue culture plates
-
Cell line of interest (e.g., SH-SY5Y, PC-12)
-
Complete culture medium
-
This compound (DOPAC)
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[9][10]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO, or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DOPAC in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the DOPAC dilutions. Include wells with medium only (background control) and cells treated with vehicle (e.g., PBS or DMSO) as the negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of >650 nm can be used to reduce background noise.[4]
Data Presentation
| DOPAC Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 50 | 0.95 ± 0.05 | 76.0 |
| 100 | 0.63 ± 0.04 | 50.4 |
| 250 | 0.31 ± 0.03 | 24.8 |
| 500 | 0.15 ± 0.02 | 12.0 |
Cell Viability (%) is calculated as: [(Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100]
Protocol 2: Lactate Dehydrogenase (LDH) Assay
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[12] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[6][12] The LDH assay quantitatively measures this released LDH by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which generates NADH.[13] This NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which is measured colorimetrically at ~490 nm.[13] The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.[13]
Experimental Workflow
Caption: General workflow for assessing DOPAC cytotoxicity using the LDH assay.
Materials
-
96-well flat-bottom tissue culture plates
-
Cells, culture medium, and DOPAC as in Protocol 1
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits)
-
Multi-well spectrophotometer
Protocol
-
Cell Seeding and Treatment: Seed and treat cells with DOPAC in a 96-well plate as described in steps 1-3 of the MTT protocol.
-
Control Setup: Prepare the following controls:
-
Spontaneous LDH Release: Wells with vehicle-treated cells.
-
Maximum LDH Release: Wells with vehicle-treated cells, to which you will add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[13]
-
Background Control: Wells with medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[13] This will pellet any detached cells.
-
Assay Plate Preparation: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[13]
-
Reaction Initiation: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add 100 µL of this solution to each well of the new assay plate.[13]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13] A color change should be visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
| DOPAC Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.21 ± 0.02 | 0 |
| 10 | 0.25 ± 0.03 | 3.4 |
| 50 | 0.48 ± 0.04 | 22.9 |
| 100 | 0.89 ± 0.06 | 57.6 |
| 250 | 1.25 ± 0.08 | 88.1 |
| 500 | 1.38 ± 0.09 | 99.2 |
| Max Release | 1.40 ± 0.10 | 100 |
% Cytotoxicity is calculated as: [((Experimental - Spontaneous) / (Maximum - Spontaneous)) x 100]
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle
Caspases are a family of proteases that are key mediators of apoptosis.[8] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific cellular substrates, leading to cell disassembly.[8] This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the tetrapeptide sequence DEVD, which is specific for caspase-3 and -7.[14][15] When activated caspases in apoptotic cells cleave this substrate, a measurable signal (light or fluorescence) is produced, which is directly proportional to the level of caspase activity.[7][14]
Experimental Workflow
Caption: General workflow for assessing apoptosis via Caspase-3/7 activity.
Materials
-
96-well white-walled plates (for luminescence assays)
-
Cells, culture medium, and DOPAC
-
Caspase-Glo® 3/7 Assay System (or similar fluorescent/luminescent kit)
-
Luminometer or Fluorometer
Protocol
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with DOPAC as described in steps 1-3 of the MTT protocol. A positive control (e.g., staurosporine) should be included.
-
Incubation: Incubate the plate for a period determined by the expected onset of apoptosis (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and reagent to equilibrate to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[14]
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation
| DOPAC Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 8,500 ± 750 | 1.0 |
| 10 | 9,200 ± 810 | 1.1 |
| 50 | 25,500 ± 1,900 | 3.0 |
| 100 | 68,000 ± 5,500 | 8.0 |
| 250 | 97,750 ± 7,600 | 11.5 |
| 500 | 51,000 ± 4,800 | 6.0 |
Fold Increase is calculated as: [(RLU of Treated Cells / RLU of Vehicle Control)] (Note: At very high cytotoxic concentrations, caspase activity may decrease due to widespread necrosis and loss of cellular machinery.)
Potential Signaling Pathway of DOPAC Cytotoxicity
Research suggests that the cytotoxicity of dopamine metabolites like DOPAC may be linked to the induction of oxidative stress and mitochondrial dysfunction.[1][2] High concentrations of DOPAC, particularly in conjunction with other cellular stressors like nitric oxide, can lead to the dissipation of the mitochondrial membrane potential and depletion of ATP.[1] This mitochondrial compromise can trigger the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c release subsequently activates a caspase cascade, beginning with initiator caspase-9 and leading to the activation of effector caspases-3 and -7, culminating in apoptosis.[2]
Caption: Proposed pathway of DOPAC-induced cytotoxicity via mitochondrial dysfunction.
References
- 1. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 8. stemcell.com [stemcell.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Electrochemical Detection of 2,4-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine (B1211576), formed through the action of monoamine oxidase (MAO).[1] Its concentration in biological fluids provides a valuable indicator of dopamine turnover and activity within the central nervous system. Abnormal DOPAC levels have been implicated in a range of neurological disorders, including Parkinson's disease.[2] Consequently, the development of sensitive and selective analytical methods for DOPAC detection is of significant interest in neuroscience research and for the development of novel therapeutics targeting dopaminergic pathways.
Electrochemical techniques offer a rapid, cost-effective, and highly sensitive approach for the detection of electroactive species like DOPAC.[3] These methods are based on the principle of measuring the current generated from the oxidation or reduction of an analyte at an electrode surface when a potential is applied. This application note provides an overview of the electrochemical detection of DOPAC, including detailed experimental protocols for common voltammetric techniques and a summary of the performance of various electrode materials.
Signaling Pathway: Dopamine Metabolism
Dopamine is metabolized in the brain through two primary enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The initial step in the metabolism of dopamine by MAO leads to the formation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH).[2] Alternatively, dopamine can be methylated by COMT to form 3-methoxytyramine (3-MT). Both DOPAC and 3-MT are further metabolized by COMT and MAO, respectively, to the final major metabolite, homovanillic acid (HVA).[1] The electrochemical detection of DOPAC provides a direct measure of the MAO-mediated dopamine turnover.
Figure 1: Dopamine Metabolic Pathway
Experimental Workflow for Electrochemical Detection
The electrochemical analysis of DOPAC typically involves a series of steps, from sample preparation to data acquisition and analysis. For biological samples, such as brain tissue or microdialysates, initial sample preparation is crucial to remove potential interferences. The core of the workflow is the electrochemical measurement itself, which is performed using a potentiostat and a three-electrode system. The resulting data, in the form of voltammograms, are then processed to determine the concentration of DOPAC.
Figure 2: Experimental Workflow
Components of a Modified Electrochemical Sensor
The performance of an electrochemical sensor for DOPAC detection can be significantly enhanced by modifying the surface of the working electrode. These modifications can improve sensitivity, selectivity, and resistance to fouling. A typical modified electrode consists of a conductive substrate, which provides the platform for electron transfer, and a modifier layer that imparts the desired properties. This modifier can be a single material or a composite of several components, each with a specific function.
References
Troubleshooting & Optimization
Technical Support Center: Stability of 2,4-Dihydroxyphenylacetic Acid in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of 2,4-Dihydroxyphenylacetic acid in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | The 2,4-dihydroxyphenyl moiety, being a resorcinol-like structure, is susceptible to oxidation, particularly at neutral to alkaline pH and in the presence of oxygen. This is accelerated by exposure to light and trace metal ions. | Prepare solutions fresh using deoxygenated solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) to the solution.[1] Use amber vials or wrap containers in foil to protect from light. |
| pH Instability | The compound's stability is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation. Phenolic compounds are generally more stable in slightly acidic conditions. | Maintain the pH of the aqueous solution within a stable range, typically between pH 3 and 6. Use appropriate buffer systems to control the pH. |
| Photodegradation | Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the degradation of the aromatic ring and the formation of colored byproducts. | Store stock solutions and experimental samples in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil). Minimize exposure to ambient and direct light during experiments. |
| Thermal Degradation | Elevated temperatures can significantly accelerate the rate of both oxidative and hydrolytic degradation pathways. | Store stock solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. Perform experiments at controlled room temperature unless the protocol specifies otherwise. |
| Metal Ion Catalysis | Trace metal ions in solvents or reagents can catalyze the oxidation of dihydroxy-substituted aromatic compounds. | Use high-purity water and reagents. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester metal ions.[1] |
Issue: Precipitation of this compound from Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | This compound has limited solubility in water, especially at lower pH where the carboxylic acid is protonated. | Prepare stock solutions in a small amount of a water-miscible organic solvent (e.g., ethanol, methanol, or DMSO) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Adjust the pH of the aqueous solution to a slightly higher value (e.g., pH 7-8) to increase the solubility by deprotonating the carboxylic acid, if compatible with stability and the experiment. |
| Formation of Insoluble Degradation Products | Degradation, particularly through oxidation, can lead to the formation of polymeric or other insoluble byproducts. | Follow the steps outlined in the "Rapid Degradation" troubleshooting guide to minimize degradation and the formation of insoluble products. Filter the solution through a 0.22 µm filter before use if slight precipitation is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for aqueous solutions of this compound?
A1: For short-term storage (up to 24 hours), it is recommended to store aqueous solutions at 2-8°C, protected from light. For long-term storage, aliquots should be flash-frozen and stored at -20°C or -80°C to minimize degradation. It is advisable to use freshly prepared solutions whenever possible.
Q2: How can I monitor the stability of my this compound solution?
A2: The most reliable method for monitoring the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method should be able to separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway is expected to be oxidation of the dihydroxyphenyl ring, which can lead to the formation of quinones and further polymerized products. Hydrolysis of the acetic acid side chain is less likely under typical experimental conditions but can occur at extreme pH and temperature.
Q4: Can I use buffers containing phosphate (B84403) for my experiments with this compound?
A4: Yes, phosphate buffers are commonly used. However, it is crucial to ensure the purity of the buffer salts, as trace metal ion contaminants can accelerate oxidative degradation. Using a chelating agent like EDTA in the buffer can mitigate this issue.
Quantitative Stability Data (Illustrative Example)
Disclaimer: The following data is illustrative and based on the known stability of structurally similar phenolic compounds, such as 3,4-dihydroxyphenylacetic acid (DOPAC), due to the limited availability of specific quantitative stability data for this compound. This data should be used as a general guideline for experimental design.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Buffer System | Incubation Time (hours) | Remaining Compound (%) | Appearance of Solution |
| 3.0 | 0.1 M Citrate | 24 | >95 | Colorless |
| 5.0 | 0.1 M Acetate | 24 | ~90 | Colorless |
| 7.4 | 0.1 M Phosphate | 8 | ~70 | Faint yellow |
| 7.4 | 0.1 M Phosphate + 0.1 mM EDTA | 8 | ~85 | Colorless |
| 9.0 | 0.1 M Borate | 4 | <50 | Brown |
Table 2: Illustrative Temperature and Light Effects on the Stability of this compound in Aqueous Solution (pH 7.4)
| Temperature | Light Condition | Incubation Time (hours) | Remaining Compound (%) |
| 4°C | Dark | 24 | >90 |
| 25°C (Room Temp) | Dark | 8 | ~70 |
| 25°C (Room Temp) | Ambient Light | 8 | <60 |
| 40°C | Dark | 4 | <50 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour, protected from light.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve a portion of the heated solid in the mobile phase for analysis. For solution thermal stability, heat the stock solution at 80°C for 4 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Start with a gradient of 5% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 280 nm).
-
Procedure: a. Inject the unstressed (control) sample to determine the retention time of the parent compound. b. Inject each of the stressed samples from the forced degradation study. c. Evaluate the chromatograms for the appearance of new peaks (degradation products) and the separation between the parent peak and the degradation product peaks. d. Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (>1.5) between all peaks. e. Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: HPLC Analysis of 2,4-Dihydroxyphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dihydroxyphenylacetic acid. It is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common experimental issues.
Troubleshooting Guides and FAQs
This section addresses specific problems that may be encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Peak Shape Issues
Question 1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue when analyzing polar and acidic compounds like this compound.[1][2][3] This can compromise the accuracy of peak integration and reduce resolution.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar compounds is often the interaction between the analyte's polar functional groups and acidic silanol groups on the silica (B1680970) surface of the stationary phase.[3][4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized state.[2]
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[1]
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
-
Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[1]
-
Solution: Replace the column with a new one or use a guard column to protect the analytical column.[5]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][2]
Question 2: Why am I observing peak fronting for my analyte?
Peak fronting, the inverse of peak tailing, is less common but can still occur.
Potential Causes and Solutions:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak shape.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[6] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as peak fronting.
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Channeling in the Column: A void or channel in the column packing can lead to distorted peak shapes.
Retention Time Instability
Question 3: Why is the retention time of this compound shifting between injections?
Unstable retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between runs, especially after a gradient elution, can lead to retention time drift.[7][8]
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions for at least 5-10 column volumes before each injection.[9]
-
-
Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents.[10]
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times, with an increase in temperature generally leading to a decrease in retention.[11]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[12]
-
-
Pump Issues: Leaks, worn pump seals, or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention times.[13][14]
Sensitivity and Resolution Issues
Question 4: I am experiencing low sensitivity for this compound. How can I improve it?
Low sensitivity can be due to a variety of factors, from sample degradation to detector issues.
Potential Causes and Solutions:
-
Analyte Degradation: this compound can be susceptible to oxidation.
-
Solution: Prepare fresh samples and standards. For plasma samples, the addition of a reducing agent like dithiothreitol (B142953) (DTT) can improve stability.[15]
-
-
Inappropriate Detection Wavelength: If using a UV detector, the selected wavelength may not be at the absorbance maximum of the analyte.
-
Solution: Determine the optimal wavelength for this compound by running a UV spectrum. A starting point could be around 280 nm.[2]
-
-
Detector Issues: A deteriorating detector lamp or a contaminated flow cell can lead to a loss of sensitivity.[7]
-
Solution: Check the lamp's age and replace it if necessary.[9] Clean the flow cell according to the manufacturer's instructions.
-
-
Poor Peak Shape: Broad or tailing peaks have a lower height, which can be perceived as low sensitivity.
-
Solution: Address any peak shape issues using the troubleshooting steps outlined above.
-
Question 5: Why am I seeing poor resolution between my analyte and other peaks?
Poor resolution can be caused by factors that increase peak broadening or alter selectivity.
Potential Causes and Solutions:
-
Column Inefficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.[7]
-
Solution: Replace the column. Using a column with smaller particles can also improve efficiency and resolution.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition may not be providing enough selectivity for the separation.
-
Solution: Adjust the organic modifier-to-buffer ratio or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) to alter the selectivity.
-
-
High Flow Rate: A flow rate that is too high can reduce separation efficiency.
-
Solution: Optimize the flow rate. A lower flow rate generally provides better resolution, but at the cost of longer run times.
-
Experimental Protocols
Below is a typical experimental protocol for the HPLC analysis of this compound. This should be used as a starting point and may require optimization for specific applications.
Sample Preparation (for Serum/Plasma)
-
To 100 µL of serum or plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.[16]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a clean vial for HPLC analysis.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) with 0.1% formic acid |
| Gradient | Gradient elution may be necessary for complex samples |
| Flow Rate | 1.0 mL/min[16] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm or 280 nm[2][16] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of this compound and similar compounds.
| Parameter | Value | Source |
| Column Dimensions | 250 mm x 4.6 mm | [17] |
| Particle Size | 5 µm | [12] |
| Mobile Phase A | Acetonitrile | [16] |
| Mobile Phase B | 0.02 M Ammonium Acetate with 0.1% Formic Acid | [16] |
| Flow Rate | 1.0 - 1.5 mL/min | [16][18] |
| Column Temperature | 30 - 40°C | [12][17] |
| Detection Wavelength | 230 nm | [16] |
| Injection Volume | 20 µL | [17] |
Visualizations
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
General HPLC Experimental Workflow
Caption: A flowchart of the general HPLC experimental workflow.
Potential Metabolic Pathway of this compound
This compound is a metabolite of flavonoid compounds. The following diagram illustrates a simplified, representative pathway of flavonoid metabolism that could lead to its formation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 2,4-Dihydroxyphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic 2,4-Dihydroxyphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced this compound?
A1: Common impurities largely depend on the synthetic route. A plausible route involves the condensation of m-bromophenol with glyoxylic acid, followed by reduction and hydroxylation.[1] In this case, potential impurities include:
-
Unreacted starting materials: Resorcinol, glyoxylic acid.
-
Intermediates: p-hydroxy-o-bromomandelic acid and p-hydroxy-o-bromophenylacetic acid.[1][2]
-
Positional isomers: Such as 3,4-Dihydroxyphenylacetic acid, if the starting materials or reaction conditions allow for alternative reaction pathways.
-
Oxidation products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.
-
Residual solvents and reagents: Solvents used in the reaction and purification (e.g., ethanol (B145695), ethyl acetate) and inorganic salts from workup steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for achieving very high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. It allows for the visualization of the separation of this compound from its impurities.
Q4: Is this compound stable during purification?
A4: Dihydroxyphenylacetic acids can be susceptible to oxidation, especially at elevated temperatures and in the presence of air. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. The use of antioxidants or metal chelators might be considered in solutions to improve stability.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. | Add a co-solvent in which the compound is less soluble (an anti-solvent). Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Vigorous stirring can sometimes induce crystallization from an oil. |
| No crystal formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. Reduce the volume of the solvent by evaporation. |
| Low recovery of purified product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may be more soluble than anticipated. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution for an extended period in an ice bath to maximize precipitation. Recover a second crop of crystals by concentrating the mother liquor. |
| Colored impurities in crystals | Impurities are co-precipitating with the product. | Perform a hot filtration of the solution before cooling. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering (use with caution as it can also adsorb the product). A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots (streaking) on TLC/column | The compound is highly polar and is interacting strongly with the stationary phase (e.g., silica (B1680970) gel). The mobile phase is not polar enough. | Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase to improve the elution of the acidic compound. Use a more polar mobile phase. Consider using a different stationary phase, such as reversed-phase silica (C18). |
| Compound appears degraded on the column | The stationary phase (e.g., silica gel) is acidic and may be causing decomposition of the sensitive phenolic compound. | Neutralize the silica gel by pre-treating it with a dilute solution of a volatile base like triethylamine (B128534) in the mobile phase. Use a less acidic stationary phase like neutral alumina. |
| Difficulty eluting the compound from the column | The compound is very strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system is often effective. |
Experimental Protocols
Purity Assessment by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexanes, with a small amount of acetic acid (e.g., 70:30:1 v/v/v Ethyl Acetate:Hexanes:Acetic Acid). The polarity can be adjusted based on the separation observed.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds like this compound will appear as dark spots on a fluorescent background.[4]
-
Iodine Vapor: Place the plate in a chamber with iodine crystals. Most organic compounds will appear as brown spots.[4]
-
Ferric Chloride Stain: Prepare a 1% solution of ferric chloride in 50% aqueous methanol. Phenolic compounds will typically produce a distinct color (e.g., blue, green, or violet).[5]
-
Purification by Recrystallization
This protocol is based on methods described for the purification of this compound.[2]
-
Solvent Selection: Ethanol or a mixture of ethanol and water are suitable solvents.
-
Procedure: a. Place the crude synthetic this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If using a mixed solvent system, slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. Crystal formation should be observed. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization). i. Dry the purified crystals under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes containing 1% acetic acid (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column. b. Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry sample onto the top of the packed column. d. Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes yield data from a patented synthetic method for this compound, which includes a recrystallization step.[2]
| Catalyst | Base | Yield of Recrystallized Product |
| 8-hydroxyquinoline copper | Sodium hydroxide | 81% |
| Anhydrous copper sulfate | Cesium hydroxide | 76.5% |
| Cuprous iodide | Potassium hydroxide | 65.0% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 3. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: 2,4-Dihydroxyphenylacetic Acid (DOPAC) Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the oxidation of 2,4-Dihydroxyphenylacetic acid (DOPAC) during storage.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to brownish. Is it still usable?
A brownish discoloration of solid DOPAC indicates oxidation. The catechol moiety of DOPAC is susceptible to auto-oxidation, which is accelerated by exposure to light, air (oxygen), and humidity. While slight discoloration may not significantly impact the purity for some applications, it is a clear sign of degradation. For sensitive quantitative assays or in vivo studies, it is highly recommended to use a fresh, non-discolored lot of the compound.
Q2: I've noticed that my DOPAC solutions turn yellow or brown shortly after preparation. What is causing this?
The discoloration of DOPAC solutions is a common indicator of oxidation, a process that is significantly faster in solution than in the solid state.[1] This is primarily due to the increased molecular mobility and interaction with dissolved oxygen. The oxidation of the 2,4-dihydroxyphenyl group leads to the formation of colored quinone and other degradation products.[1]
Several factors can accelerate this process:
-
Exposure to Air (Oxygen): Dissolved oxygen is a primary driver of DOPAC oxidation.[1]
-
pH of the Solution: Alkaline pH promotes the deprotonation of the phenolic hydroxyl groups, making them more susceptible to oxidation.[1] A neutral to slightly acidic pH is generally more favorable for stability.
-
Presence of Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation of catechols like DOPAC.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How should I store solid this compound to ensure its long-term stability?
For long-term storage of solid DOPAC, it is crucial to minimize its exposure to factors that promote oxidation. The following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures significantly slow down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen, a key component in the oxidation process. |
| Light | Amber vial or protection from light | Prevents light-induced degradation.[1] |
| Container | Tightly sealed container | Prevents exposure to moisture and oxygen. |
Q4: What is the best way to prepare and store DOPAC stock solutions?
Due to the inherent instability of DOPAC in solution, it is always best to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, the following guidelines should be followed:
| Parameter | Recommendation | Rationale |
| Solvent | Degassed, antioxidant-containing buffers | Degassing removes dissolved oxygen. Antioxidants protect against oxidation. |
| pH | Slightly acidic (e.g., pH 4-6) | Reduces the rate of auto-oxidation which is faster at alkaline pH. |
| Additives | Antioxidants and/or Chelating Agents | See detailed table below for recommendations. |
| Storage Temperature | -80°C | Minimizes degradation. Avoid repeated freeze-thaw cycles. |
| Storage Duration | As short as possible (ideally < 1 week) | To ensure the integrity of the compound. |
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solid DOPAC is discolored upon arrival or after short-term storage. | Improper shipping or storage conditions (exposure to light, heat, or humidity). | Contact the supplier for a replacement. Review your internal storage procedures to ensure they align with the recommendations. |
| DOPAC solution rapidly turns brown. | Oxidation due to dissolved oxygen, alkaline pH, metal ion contamination, or light exposure. | 1. Prepare solutions using deoxygenated solvents (e.g., by sparging with argon or nitrogen).2. Use a slightly acidic buffer.3. Add an antioxidant (e.g., ascorbic acid or DTT) and a chelating agent (e.g., EDTA) to the buffer.4. Protect the solution from light at all times. |
| Inconsistent experimental results using DOPAC. | Degradation of DOPAC stock solution. | Prepare fresh DOPAC solutions for each experiment. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm its concentration and purity before use. |
| Precipitate forms in frozen DOPAC stock solution upon thawing. | Poor solubility of degradation products or the compound itself at low temperatures. | Centrifuge the thawed solution to pellet any precipitate and use the supernatant. However, it is best to prepare a fresh solution. Consider using a different solvent system if solubility is an issue. |
Recommended Antioxidants and Chelating Agents for DOPAC Solutions
The addition of antioxidants and chelating agents can significantly improve the stability of DOPAC in solution.
| Agent | Type | Recommended Concentration | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | Antioxidant | 0.1 - 1 mM | A potent reducing agent that scavenges free radicals and can reduce oxidized forms of catechols. |
| Dithiothreitol (DTT) | Antioxidant | 0.1 - 1 mM | A strong reducing agent that protects sulfhydryl groups and can prevent oxidation. A concentration of 0.65 mmol/L has been shown to stabilize DOPAC in perchloric acid extracts for 2 hours at 4°C in the dark. |
| EDTA (Ethylenediaminetetraacetic acid) | Chelating Agent | 0.1 - 0.5 mM | Sequesters metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze the oxidation of catechols. |
| Sodium Metabisulfite | Antioxidant | 0.1 - 1 mM | A reducing agent commonly used to prevent oxidation of catecholamines. |
Note: The optimal concentration of these additives may vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature). It is advisable to perform preliminary stability tests to determine the most effective concentration for your application.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM DOPAC stock solution in a stabilized buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Ascorbic acid
-
EDTA disodium (B8443419) salt
-
High-purity water
-
Argon or nitrogen gas
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare the Stabilized Buffer:
-
Prepare PBS at pH 6.0 using high-purity water.
-
Degas the buffer by sparging with argon or nitrogen gas for at least 15 minutes.
-
To the degassed buffer, add ascorbic acid to a final concentration of 0.5 mM and EDTA to a final concentration of 0.2 mM. Stir gently under the inert gas stream until fully dissolved.
-
-
Prepare the DOPAC Stock Solution:
-
In a sterile, amber microcentrifuge tube, weigh out the required amount of solid DOPAC to prepare a 10 mM solution.
-
Add the appropriate volume of the stabilized buffer to the DOPAC.
-
Vortex briefly to dissolve the solid. If necessary, sonicate for a few minutes in a cool water bath.
-
-
Storage:
-
Aliquot the stock solution into single-use amber vials, flush with inert gas, and cap tightly.
-
Store immediately at -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a stability-indicating HPLC method to quantify the degradation of DOPAC over time.
Objective: To determine the percentage of DOPAC remaining after storage under various conditions.
Methodology:
-
Preparation of DOPAC Samples:
-
Prepare DOPAC solutions (e.g., 100 µM) in different buffers (e.g., PBS pH 6.0, PBS pH 7.4) with and without stabilizers (e.g., ascorbic acid, DTT, EDTA).
-
Divide each solution into aliquots for different storage conditions:
-
-20°C, protected from light
-
4°C, protected from light
-
Room temperature, protected from light
-
Room temperature, exposed to ambient light
-
-
-
Time Points for Analysis:
-
Analyze the samples at T=0 (immediately after preparation) and at subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detector at the λmax of DOPAC (approximately 280 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of DOPAC at each time point.
-
Calculate the percentage of DOPAC remaining relative to the T=0 sample.
-
Plot the percentage of DOPAC remaining versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Oxidation pathway of this compound (DOPAC).
Caption: Troubleshooting workflow for DOPAC instability.
Caption: Experimental workflow for assessing DOPAC stability.
References
Technical Support Center: Enhancing the Resolution of 2,4- and 3,4-Dihydroxyphenylacetic Acid in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 2,4- and 3,4-dihydroxyphenylacetic acid (DOPAC) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2,4- and 3,4-DOPAC isomers are co-eluting or have poor resolution (Rs < 1.5). What is the most critical parameter to adjust?
A1: For ionizable acidic compounds like DOPAC isomers, the most critical parameter for adjusting resolution is the mobile phase pH .[1][2] The pKa of 3,4-DOPAC is approximately 4.53, and the pKa of 2,4-DOPAC is expected to be similar.[3] When the mobile phase pH is close to the pKa of the analytes, small fluctuations in pH can cause significant changes in retention time and peak shape, often leading to poor resolution or split peaks.[2]
Troubleshooting Steps:
-
pH Adjustment: The optimal pH for separating weak acids is typically 1.5 to 2 pH units below their pKa. Therefore, starting with a mobile phase pH in the range of 2.5 to 3.5 is highly recommended to ensure both isomers are in their non-ionized (more retained) form, which enhances interaction with the C18 stationary phase and improves resolution.
-
Buffer Selection: Use a buffer to maintain a stable pH. Phosphate and acetate (B1210297) buffers are common choices.[3] Ensure the buffer concentration is sufficient (typically 10-25 mM) for stable operation.
Q2: I've adjusted the pH, but the resolution is still not optimal. What should I try next?
A2: If pH adjustment alone is insufficient, the next step is to optimize the organic modifier in your mobile phase.
Troubleshooting Steps:
-
Organic Solvent Strength: A decrease in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention times of both isomers, which can often lead to improved resolution.[4] Try reducing the organic content in 2-5% increments.
-
Change the Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation. Methanol, being a protic solvent, can have different interactions with the analytes compared to the aprotic acetonitrile, potentially changing the elution order or improving the separation.[5]
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing for acidic compounds on a standard silica-based C18 column is often due to secondary interactions with residual silanol (B1196071) groups on the stationary phase.
Troubleshooting Steps:
-
Confirm Low pH: Ensure your mobile phase pH is low (e.g., 2.5-3.5) to suppress the ionization of silanol groups.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer free silanol groups, which minimizes tailing for acidic compounds.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[6]
Q4: Can column temperature be used to improve the resolution of the DOPAC isomers?
A4: Yes, adjusting the column temperature can be a useful tool for fine-tuning resolution.
Troubleshooting Steps:
-
Lowering Temperature: Decreasing the temperature (e.g., from 35°C to 25°C) can sometimes enhance the differential interactions between the isomers and the stationary phase, leading to better resolution. However, this will also increase the backpressure.[6]
-
Increasing Temperature: Conversely, increasing the temperature can improve column efficiency (leading to sharper peaks) and may alter selectivity. A temperature screening study is recommended to find the optimal condition.[6]
Data Presentation: Mobile Phase and Column Selection
The following tables summarize key parameters for the separation of DOPAC isomers based on common HPLC practices.
Table 1: Mobile Phase Optimization Strategies
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Aqueous Phase pH | 4.5 | Decrease to pH 2.5 - 3.5 | To suppress the ionization of the carboxylic acid group on the DOPAC isomers, leading to increased retention and better resolution.[1][2] |
| Buffer | Water | Add 10-25 mM Phosphate or Acetate Buffer | To maintain a stable pH throughout the analysis, ensuring reproducible retention times.[3] |
| Organic Modifier | 50% Acetonitrile | Decrease organic content in 2-5% increments | To increase the retention factor (k) of the analytes, providing more time for separation to occur.[4] |
| Organic Solvent Type | Acetonitrile | Switch to Methanol | To alter the selectivity (α) of the separation due to different solvent-analyte interactions.[5] |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Key Characteristics | Application for DOPAC Isomers |
| Standard C18 | Highly hydrophobic. The most common choice for reversed-phase HPLC. | A good starting point. Resolution can be achieved with careful mobile phase optimization. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic rings. | Can provide enhanced resolution for aromatic isomers like DOPAC due to the additional interaction mechanism.[6] |
| Embedded Polar Group (EPG) | Contains a polar group embedded in the alkyl chain, making it more compatible with highly aqueous mobile phases and offering different selectivity. | May provide unique selectivity for the hydroxyl groups on the DOPAC isomers. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Dissolve the 2,4- and 3,4-DOPAC standards in the initial mobile phase composition to a concentration of approximately 10-50 µg/mL. If sample solubility is an issue, a small amount of methanol or acetonitrile can be used, but the final injection solvent should be as weak as possible to prevent peak distortion.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[7]
-
pH Adjustment: For biological samples, ensure that the sample pH is adjusted to be compatible with the mobile phase to prevent on-column precipitation.
Protocol 2: HPLC Method Development for DOPAC Isomer Resolution
-
Initial Column and Mobile Phase Setup:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
-
Scouting Gradient:
-
Perform a gradient run from 5% to 40% Mobile Phase B over 20 minutes to determine the approximate elution conditions for the isomers.
-
-
Isocratic or Shallow Gradient Optimization:
-
Based on the scouting run, develop an isocratic method or a shallow gradient around the elution percentage of the isomers.
-
If co-elution occurs, systematically decrease the percentage of Mobile Phase B by 2% increments to increase retention and improve separation.
-
-
pH Optimization (if needed):
-
If resolution is still poor, prepare mobile phases with pH values of 2.5 and 3.5 to evaluate the effect of pH on selectivity.
-
-
Solvent Selectivity Check (if needed):
-
Replace Acetonitrile with Methanol as Mobile Phase B and repeat the optimization steps to see if the change in solvent alters the selectivity and improves resolution.
-
Mandatory Visualizations
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Derivatization for GC-MS Analysis of 2,4-DHPA
Welcome to the technical support center for the optimization of derivatization for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-dihydroxyphenylacetic acid (2,4-DHPA). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 2,4-DHPA?
A1: 2,4-DHPA is a polar compound with low volatility due to its two hydroxyl (-OH) and one carboxylic acid (-COOH) functional groups. Direct injection into a GC-MS system would result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation. Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[1][2][3]
Q2: What are the most common derivatization methods for 2,4-DHPA?
A2: The most common and effective method for derivatization of phenolic acids like 2,4-DHPA is silylation.[4][5] This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[6]
Q3: Which silylating reagents are recommended for 2,4-DHPA?
A3: Several silylating reagents can be used. The most common include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A strong and versatile silylating agent.[4]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, often considered more volatile than BSTFA.[6][7]
-
BSTFA + TMCS (trimethylchlorosilane): The addition of a catalyst like TMCS (typically 1-10%) can increase the reactivity of BSTFA, especially for hindered hydroxyl groups.[8][9][10]
Q4: How can I quantify 2,4-DHPA after derivatization?
A4: Quantification is achieved by preparing a calibration curve using standards of 2,4-DHPA. The standards must be subjected to the same derivatization procedure as the samples.[11] By plotting the peak area of the derivatized 2,4-DHPA against the known concentrations of the standards, a linear regression can be used to determine the concentration of 2,4-DHPA in your unknown samples. The use of an internal standard is also recommended to improve accuracy and precision.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity of Derivatized 2,4-DHPA | Incomplete derivatization reaction: This can be due to the presence of moisture, insufficient reagent, or suboptimal reaction conditions.[9] | - Ensure anhydrous conditions: Silylating reagents are highly sensitive to moisture. Dry your samples and solvents thoroughly. Store reagents under an inert atmosphere (e.g., nitrogen or argon).[9] - Optimize reaction temperature and time: A common starting point is heating at 70-80°C for 30-60 minutes. You may need to increase the time or temperature for complete derivatization.[8][12] - Increase reagent concentration: Use a sufficient molar excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the silylating agent to each active hydrogen. - Use a catalyst: Add 1-10% TMCS to your silylating reagent to enhance the reaction.[8][10] |
| Degradation of the sample or derivative: The derivatized 2,4-DHPA may be unstable. | - Analyze samples promptly: TMS derivatives can be susceptible to hydrolysis. Analyze the derivatized samples as soon as possible. - Check GC inlet temperature: An excessively high inlet temperature can cause thermal degradation of the derivative. | |
| Issues with the GC-MS system: Leaks or a malfunctioning system can lead to poor signal. | - Verify system performance: Inject a known standard to confirm that the GC-MS is functioning correctly. - Check for leaks: Ensure there are no leaks in the GC system, particularly at the injection port and column connections. | |
| Presence of Multiple Peaks for 2,4-DHPA | Incomplete silylation: This can lead to the presence of partially derivatized (e.g., mono- or di-silylated) and fully derivatized 2,4-DHPA. | - Re-optimize derivatization conditions: Increase the reaction time, temperature, or the amount of silylating reagent to drive the reaction to completion. |
| Formation of byproducts: Side reactions can occur, leading to unexpected peaks. | - Use a high-purity silylating reagent: Impurities in the reagent can lead to byproducts. | |
| Inconsistent or Poor Reproducibility | Presence of water or protic solvents: Moisture will react with the silylating reagent, leading to inconsistent derivatization.[9] | - Maintain strict anhydrous conditions: Ensure all glassware, solvents, and samples are free of water. Store reagents appropriately.[9] |
| Variability in reaction conditions: Inconsistent heating or timing will lead to variable derivatization efficiency. | - Use a consistent and optimized protocol: Precisely control the reaction temperature and time for all samples and standards. | |
| Matrix effects: Components in complex sample matrices can interfere with the derivatization reaction.[13] | - Perform a matrix-matched calibration: Prepare your calibration standards in a matrix similar to your samples to compensate for these effects. | |
| Broad or Tailing Peaks | Adsorption of the analyte in the GC system: Active sites in the GC liner or on the column can interact with the analyte. | - Silanize the GC liner and glassware: This will mask active Si-OH groups and reduce adsorption. - Ensure the GC column is in good condition: A degraded column can lead to poor peak shape. |
| Injection of underivatized 2,4-DHPA: The non-derivatized compound will exhibit poor chromatography. | - Confirm complete derivatization: Review your derivatization protocol to ensure the reaction is going to completion. |
Data Presentation
The following tables present hypothetical yet realistic data for the optimization of silylation conditions for 2,4-DHPA analysis.
Table 1: Effect of Silylating Reagent on Peak Area of Derivatized 2,4-DHPA
| Silylating Reagent | Catalyst (1% TMCS) | Mean Peak Area (n=3) | Relative Standard Deviation (%) |
| BSTFA | No | 1,250,000 | 5.2 |
| BSTFA | Yes | 1,850,000 | 3.1 |
| MSTFA | No | 1,400,000 | 4.5 |
| MSTFA | Yes | 1,950,000 | 2.8 |
Table 2: Optimization of Reaction Temperature and Time for BSTFA + 1% TMCS Derivatization
| Reaction Temperature (°C) | Reaction Time (min) | Mean Peak Area (n=3) | Relative Standard Deviation (%) |
| 60 | 30 | 1,500,000 | 4.8 |
| 60 | 60 | 1,750,000 | 3.5 |
| 70 | 30 | 1,800,000 | 3.2 |
| 70 | 60 | 1,980,000 | 2.5 |
| 80 | 30 | 1,950,000 | 2.6 |
| 80 | 60 | 1,960,000 | 2.7 |
Experimental Protocols
Protocol 1: Silylation of 2,4-DHPA using BSTFA with TMCS Catalyst
1. Sample Preparation:
-
Aliquot a known volume or mass of your sample containing 2,4-DHPA into a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all traces of water and protic solvents.[9]
2. Derivatization:
-
Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetone, to dissolve the dried residue.[10]
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[8][12]
-
Allow the vial to cool to room temperature.
3. GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms or equivalent) for separation.
-
Set appropriate GC-MS parameters for the analysis of the derivatized 2,4-DHPA.
Mandatory Visualizations
Caption: Experimental workflow for the silylation and GC-MS analysis of 2,4-DHPA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. youtube.com [youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. bstfa not reacted!! - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2,4-Dihydroxyphenylacetic Acid (2,4-DHPA) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,4-dihydroxyphenylacetic acid (2,4-DHPA), a significant metabolite, in plasma is crucial for various research and clinical applications. This guide provides a comparative overview of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of established bioanalytical method validation principles and data from similar compounds.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of small molecules like 2,4-DHPA in a biological matrix.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.05 - 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | Moderate to Good | Excellent |
| Matrix Effect | Prone to interference | Can be minimized with stable isotope-labeled internal standard |
| Sample Volume | 100 - 500 µL | 50 - 200 µL |
| Run Time per Sample | 10 - 20 minutes | 2 - 10 minutes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of 2,4-DHPA in plasma using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 3,4-dihydroxybenzoic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
LC-MS/MS Method Protocol
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., 2,4-DHPA-d3).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 g for 5 minutes.
-
Transfer the supernatant to a new plate or vials.
-
Inject 5 µL of the supernatant directly into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
2,4-DHPA: Precursor ion (m/z) -> Product ion (m/z)
-
2,4-DHPA-d3 (IS): Precursor ion (m/z) -> Product ion (m/z)
-
Visualizing the Validation Workflow
A systematic workflow is crucial for the successful validation of any bioanalytical method. The following diagram illustrates the key stages involved.
Caption: General workflow for bioanalytical method validation.
This guide provides a foundational comparison and procedural outline for the validation of analytical methods for 2,4-DHPA in plasma. Researchers should adapt and rigorously validate these methods according to their specific laboratory conditions and regulatory requirements.[1][2][3][4][5][6] The validation data presented in the table are representative and may vary based on the specific instrumentation and reagents used.
References
- 1. mdpi.com [mdpi.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
No Publicly Available Data on Antibody Cross-Reactivity for 2,4-Dihydroxyphenylacetic Acid
A comprehensive search for commercially available antibodies and experimental data regarding the cross-reactivity of antibodies with 2,4-Dihydroxyphenylacetic acid has yielded no specific results. At present, there is a lack of publicly accessible research or commercial products that provide the necessary data to compile a comparison guide on this topic.
For researchers, scientists, and drug development professionals interested in the immunodetection of this compound, this indicates a significant gap in the available tools and literature. While immunoassays are common for a wide range of small molecules, it appears that specific antibodies for this compound have not been widely developed or characterized.
Our investigation sought to identify:
-
Commercially available monoclonal or polyclonal antibodies with stated specificity for this compound.
-
Scientific literature detailing the development of such antibodies and, crucially, their cross-reactivity profiles with structurally similar molecules.
-
Quantitative data, such as binding affinities (Kd), IC50 values, or percentage cross-reactivity, from immunoassays like ELISA or Surface Plasmon Resonance (SPR) that included this compound in their analysis.
Despite a thorough search of scientific databases and commercial antibody supplier catalogs, no specific antibodies or corresponding cross-reactivity data for this compound could be located. Studies on antibodies against other phenolic compounds, such as ochratoxin A, have explored cross-reactivity with a range of phenolic molecules, but this compound was not among the compounds tested in the available literature.
This absence of data prevents the creation of a detailed comparison guide as requested, which would include quantitative data tables, experimental protocols, and visualizations of cross-reactivity.
The Concept of Antibody Cross-Reactivity
Antibody cross-reactivity is a phenomenon where an antibody binds to molecules other than its specific target antigen. This occurs when the non-target molecule shares structural similarities with the epitope of the target antigen. In the context of small molecules like this compound, cross-reactivity is a critical parameter for the validation of any immunoassay, as it determines the specificity and reliability of the test.
Below is a conceptual diagram illustrating the principle of antibody cross-reactivity.
Standard Experimental Workflow for Assessing Cross-Reactivity
Should antibodies for this compound become available in the future, a standard experimental workflow to assess their cross-reactivity would likely involve a competitive immunoassay format, such as a competitive ELISA. The general steps for such an assay are outlined in the diagram below.
For researchers in need of tools to detect or quantify this compound, the current lack of specific antibodies suggests that alternative analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), may be more appropriate at this time. The development and characterization of antibodies specific to this compound would represent a valuable contribution to the field.
Guiding Stability: A Comparative Analysis of Methods for 2,4-Dihydroxyphenylacetic Acid
A robust stability-indicating analytical method is paramount for determining the shelf-life and storage conditions of drug substances and products. It must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any excipients.[1][2] This guide focuses on a proposed HPLC method, detailing its validation in accordance with International Council for Harmonisation (ICH) guidelines, and compares its performance with other potential analytical approaches.
Performance Comparison: Stability-Indicating HPLC vs. Alternative Methods
The primary method detailed here is a stability-indicating Reverse-Phase HPLC (RP-HPLC) method, which is widely recognized for its specificity, accuracy, and precision in pharmaceutical analysis.[3] Alternative methods, while potentially offering advantages in specific contexts, are also considered.
| Feature | Stability-Indicating HPLC (Proposed) | HPLC with Fluorescence Detection | UV-Vis Spectrophotometry |
| Specificity | High (able to separate parent drug from degradation products) | High (selective detection of fluorescent compounds) | Low (potential for interference from compounds with overlapping absorption spectra) |
| Sensitivity | Moderate to High (typically in the µg/mL to ng/mL range) | Very High (often more sensitive than UV detection)[4] | Low (generally in the µg/mL range) |
| Quantitative Accuracy | High (typically >98% recovery) | High (with proper validation) | Moderate (susceptible to matrix effects) |
| Precision (RSD%) | Excellent (<2%) | Excellent (<2%) | Good (<5%) |
| Applicability | Broadly applicable for purity and stability testing | Suitable for fluorescent analytes or after derivatization | Best suited for pure samples or simple mixtures |
| Instrumentation Cost | Moderate | Moderate to High | Low |
| Throughput | High (with automated systems) | High | High |
Experimental Protocols
Stability-Indicating HPLC Method (Proposed)
This proposed method is based on common practices for the analysis of phenolic acids and is designed to meet ICH validation criteria.[5][6]
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Hold at 60% A, 40% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile phase A
Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][8]
-
Acid Hydrolysis: 1 mL of a 1 mg/mL solution of 2,4-Dihydroxyphenylacetic acid is mixed with 1 mL of 0.1 M HCl and heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of a 1 mg/mL solution is mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 4 hours. The solution is then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of a 1 mg/mL solution is mixed with 1 mL of 3% H₂O₂ and stored at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: A solid sample of this compound is placed in an oven at 105°C for 48 hours.
-
Photolytic Degradation: A solution of 1 mg/mL in the diluent is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
Alternative Method: HPLC with Fluorescence Detection
This method could be employed for enhanced sensitivity, particularly if this compound exhibits native fluorescence or can be derivatized.[4]
-
HPLC System: Similar to the UV-based method but equipped with a fluorescence detector.
-
Chromatographic Conditions: Similar to the proposed HPLC method.
-
Fluorescence Detection:
-
Excitation Wavelength: To be determined based on the spectral properties of this compound.
-
Emission Wavelength: To be determined based on the spectral properties of this compound.
-
Alternative Method: UV-Vis Spectrophotometry
A simpler, though less specific, method for quantification.
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1% phosphoric acid in water.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound between 200-400 nm.
-
Quantification: Based on a standard calibration curve of absorbance versus concentration.
Data Presentation: Validation of the Proposed Stability-Indicating HPLC Method
The following tables summarize the expected validation data for the proposed HPLC method, based on ICH Q2(R2) guidelines.[9]
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,234 |
| 25 | 375,678 |
| 50 | 751,345 |
| 75 | 1,126,012 |
| 100 | 1,502,567 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 49.5 | 99.0 |
| 75 | 75.6 | 100.8 |
| 100 | 99.2 | 99.2 |
| Mean Recovery (%) | 99.7 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Peak Area RSD (%) |
| Repeatability (n=6) | 75 | < 1.0 |
| Intermediate Precision (n=6, different day, different analyst) | 75 | < 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD (Signal-to-Noise Ratio of 3:1) | 0.1 |
| LOQ (Signal-to-Noise Ratio of 10:1) | 0.3 |
Table 5: Robustness
| Parameter Varied | Peak Area RSD (%) | Tailing Factor |
| Flow Rate (± 0.1 mL/min) | < 2.0 | < 1.5 |
| Column Temperature (± 2°C) | < 2.0 | < 1.5 |
| Mobile Phase pH (± 0.2) | < 2.0 | < 1.5 |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for the validation of the stability-indicating HPLC method.
Caption: Workflow for the forced degradation study.
References
- 1. ijrpp.com [ijrpp.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 6. hmrlabs.com [hmrlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. ema.europa.eu [ema.europa.eu]
2,4-Dihydroxyphenylacetic Acid vs. Caffeic Acid: A Comparative Guide to Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Radical Scavenging
Reactive oxygen species (ROS) and other free radicals are highly reactive molecules that can cause significant damage to cells and contribute to the pathogenesis of numerous diseases. Antioxidants are compounds that can neutralize these radicals, thereby mitigating oxidative stress. The radical scavenging activity of a compound is a key measure of its antioxidant potential. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Qualitative Comparison: 2,4-DHPA vs. Caffeic Acid
In the absence of direct experimental data for 2,4-DHPA, a qualitative assessment of its potential radical scavenging activity can be made by examining its chemical structure in comparison to caffeic acid and its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC).
Key Structural Features for Antioxidant Activity:
-
Hydroxyl Groups on the Phenyl Ring: The number and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of antioxidant activity. The presence of two hydroxyl groups (a catechol moiety), particularly in the ortho position to each other (as seen in 3,4-DHPA and caffeic acid), significantly enhances radical scavenging capacity. These groups can readily donate a hydrogen atom to a radical, stabilizing it and terminating the radical chain reaction.
-
Side Chain: The nature of the side chain attached to the phenyl ring also influences antioxidant activity.
Structural Analysis:
-
2,4-Dihydroxyphenylacetic Acid (2,4-DHPA): Possesses two hydroxyl groups at the 2 and 4 positions of the phenyl ring. While it has two hydroxyl groups, they are not in the ortho configuration. This arrangement is generally considered to confer less potent radical scavenging activity compared to the ortho-dihydroxy (catechol) structure.
-
Caffeic Acid (3,4-dihydroxycinnamic acid): Features a catechol structure (hydroxyl groups at the 3 and 4 positions) and a propenoic acid side chain. The catechol group is a highly effective radical scavenger. The conjugated double bond in the acrylic acid side chain can also contribute to the stabilization of the resulting phenoxyl radical through resonance.
-
3,4-Dihydroxyphenylacetic Acid (DOPAC): Like caffeic acid, it has a catechol structure, which is a strong predictor of high antioxidant activity. Studies comparing DOPAC and caffeic acid have shown that caffeic acid can be more effective in certain antioxidant assays, suggesting the side chain also plays a crucial role.[1]
Based on these structural considerations, it is hypothesized that the radical scavenging activity of these compounds would follow the order: Caffeic Acid > 3,4-DHPA > 2,4-DHPA . The superior activity of caffeic acid is attributed to its catechol structure combined with the conjugated side chain. While 2,4-DHPA possesses two hydroxyl groups, their meta and para positioning is likely to result in a lower radical scavenging potential compared to the ortho-disubstituted counterparts.
Quantitative Data for Caffeic Acid Radical Scavenging Activity
The following table summarizes experimentally determined values for the radical scavenging activity of caffeic acid from various studies. These values are typically expressed as the IC50 for the DPPH assay (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay.
| Assay | Parameter | Value | Reference |
| DPPH | IC50 | 15.13 µM | (Stoyanova et al., 2022) |
| DPPH | IC50 | 5.9 µg/mL | (Ortega-Vidal et al., 2020) |
| ABTS | TEAC | 2.3 | (Li et al., 2011) |
Experimental Protocols
Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below. These protocols are based on widely accepted methods in the field.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.
-
Sample Preparation: Dissolve the test compound (e.g., caffeic acid) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample or standard solution to a specific volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS•+ Solution: Generate the ABTS•+ radical by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: Dilute the prepared ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare solutions of the test compound and a standard (e.g., Trolox) at various concentrations in the buffer.
-
Reaction: Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a typical radical scavenging assay.
References
A Comparative Guide to the Structure-Activity Relationship of Dihydroxyphenylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of dihydroxyphenylacetic acid (DHPA) isomers. The position of the two hydroxyl groups on the phenylacetic acid backbone significantly influences their antioxidant, anti-inflammatory, neuroprotective, and cytotoxic properties. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes associated signaling pathways to facilitate further research and drug development.
I. Comparative Analysis of Biological Activities
The biological activities of dihydroxyphenylacetic acid isomers are intrinsically linked to the substitution pattern of the hydroxyl groups on the aromatic ring. The catechol structure (adjacent hydroxyl groups), as seen in 3,4-DHPA, generally confers potent antioxidant and biological activities.
Antioxidant Activity
The antioxidant capacity of DHPA isomers is a key determinant of their protective effects against oxidative stress-related diseases. This activity is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.
Key Findings:
-
3,4-Dihydroxyphenylacetic acid (3,4-DHPA or DOPAC) , a well-studied metabolite of both the flavonoid quercetin (B1663063) and the neurotransmitter dopamine, consistently demonstrates robust antioxidant activity.[1][2] Its catechol structure is crucial for its radical scavenging capabilities.[1] Studies have shown its effectiveness in scavenging DPPH radicals and superoxide (B77818) anions.[1]
-
2,5-Dihydroxyphenylacetic acid (Homogentisic acid) also exhibits antioxidant properties.
-
3,5-Dihydroxyphenylacetic acid has been noted for its antioxidant efficacy, contributing to the overall antioxidant profile of certain natural extracts.[3]
-
Isomers with a catechol moiety, such as 3,4-DHPA, generally exhibit stronger radical scavenging activity compared to those without.[1]
Table 1: Comparison of Antioxidant Activity of Dihydroxyphenylacetic Acid Isomers
| Isomer | Assay | IC50 / Activity | Reference |
| 3,4-DHPA | DPPH Radical Scavenging | Potent activity reported | [1] |
| 3,4-DHPA | Superoxide Dismutase-like Activity | Exhibited activity | [1] |
| 3,4-DHPA | Inhibition of Lipid Peroxidation | Suppressed α-tocopherol consumption in a dose-dependent manner | [4] |
| 3,5-DHPA | General Antioxidant Efficacy | Noted as an effective antioxidant metabolite | [3] |
Note: Direct comparative IC50 values for all isomers from a single study are limited in the available literature. Further head-to-head studies are needed for a complete quantitative comparison.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Phenolic compounds, including DHPA isomers, can modulate inflammatory pathways.
Key Findings:
-
3,4-DHPA has demonstrated significant anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines.[5] It has been shown to decrease levels of lipopolysaccharide (LPS) and interleukin (IL)-6 while increasing the anti-inflammatory cytokine IL-10.[5]
-
The anti-inflammatory properties of other isomers like 2,6-DHPA and 3,5-DHPA are less characterized, but related dihydroxy- and trihydroxy- phenolic compounds have shown anti-inflammatory potential, suggesting that these isomers may also possess similar activities.
Table 2: Anti-inflammatory Activity of Dihydroxyphenylacetic Acid Isomers
| Isomer | Model / Assay | Effect | Reference |
| 3,4-DHPA | Type 2 Diabetes Mice Model | Decreased pro-inflammatory cytokines (LPS, IL-6), Increased anti-inflammatory cytokine (IL-10) | [5] |
Neuroprotective Effects
The potential of DHPA isomers to protect neuronal cells is of significant interest for neurodegenerative diseases like Parkinson's and Alzheimer's.
Key Findings:
-
3,4-DHPA (DOPAC) , as a major metabolite of dopamine, plays a complex role in the brain.[6] It has been shown to offer neuroprotection against oxidative stress.[7] However, at high concentrations, it may also be involved in pathways leading to cell death, particularly in the presence of nitric oxide.[8]
-
The neuroprotective effects of other isomers are an active area of research, with studies on various phenolic acids suggesting potential benefits.[7] The ability to cross the blood-brain barrier and modulate neuronal signaling pathways are critical factors.
Cytotoxic Activity
The cytotoxic effects of DHPA isomers against cancer cell lines are being explored for their potential as anticancer agents.
Key Findings:
-
3,4-DHPA has been reported to exhibit antiproliferative effects in prostate (LNCaP) and colon (HCT116) cancer cells.[9]
-
The cytotoxic potential of other isomers, such as 2,6-DHPA , is an area of ongoing investigation, with related dihydroxy compounds showing varying degrees of cytotoxicity against different cancer cell lines.
Table 3: Cytotoxic Activity of Dihydroxyphenylacetic Acid Isomers
| Isomer | Cell Line | IC50 / Effect | Reference |
| 3,4-DHPA | LNCaP (Prostate Cancer) | Antiproliferative effect | [9] |
| 3,4-DHPA | HCT116 (Colon Cancer) | Antiproliferative effect | [9] |
Note: Comprehensive IC50 data for all isomers against a panel of cancer cell lines is needed for a thorough comparative analysis.
II. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compounds (DHPA isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test samples: Dissolve the DHPA isomers in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Add an equal volume of the DPPH solution (e.g., 100 µL) to each well. For the blank, use methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Value: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Inhibition of Lipid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.
-
Reagents and Materials:
-
Linoleic acid emulsion or liposomes
-
Radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (DHPA isomers)
-
Control antioxidant (e.g., Trolox)
-
Thiobarbituric acid (TBA) for TBARS method or spectrophotometer for conjugated diene measurement.
-
-
Procedure (Conjugated Diene Method):
-
Prepare linoleic acid emulsion: Disperse linoleic acid in PBS containing a surfactant like Tween 20.
-
Reaction mixture: In a reaction tube, mix the linoleic acid emulsion, PBS, and the test compound at various concentrations.
-
Initiate peroxidation: Add AAPH solution to initiate the lipid peroxidation. A control tube without the test compound should be prepared.
-
Incubation: Incubate the mixture at 37°C for a specific period (e.g., several hours), taking aliquots at different time points.
-
Measurement: Measure the formation of conjugated dienes by monitoring the increase in absorbance at 234 nm with a spectrophotometer.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the rate of conjugated diene formation in the presence and absence of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells to be tested (e.g., cancer cell lines)
-
Test compounds (DHPA isomers)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the DHPA isomers for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
III. Signaling Pathways and Mechanisms of Action
The biological effects of dihydroxyphenylacetic acid isomers are mediated through their interaction with various cellular signaling pathways. Two key pathways involved in the antioxidant and anti-inflammatory responses are the Nrf2 and MAPK pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. 3,4-DHPA has been shown to activate this pathway.[10]
Caption: Nrf2 signaling pathway activation by DHPA isomers.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Phenolic compounds can modulate this pathway to exert their anti-inflammatory effects. 3,4-DHPA has been shown to inhibit the MAPK-MLCK signaling pathway.[5]
Caption: Inhibition of the MAPK signaling pathway by DHPA isomers.
IV. Conclusion and Future Directions
The available evidence strongly suggests that the structure of dihydroxyphenylacetic acid isomers, particularly the position of the hydroxyl groups, dictates their biological activity. The catechol-containing 3,4-DHPA isomer is the most extensively studied and demonstrates significant antioxidant, anti-inflammatory, and neuroprotective potential.
However, a comprehensive understanding of the structure-activity relationship across all six isomers is hampered by the limited research on 2,3-, 2,4-, 2,6-, and 3,5-DHPA. Future research should focus on direct, comparative studies of all isomers in a range of standardized in vitro and in vivo models. Such studies will be invaluable for identifying the most promising candidates for development as therapeutic agents for a variety of oxidative stress- and inflammation-related diseases. The detailed protocols and pathway diagrams provided in this guide are intended to support and stimulate these future research endeavors.
References
- 1. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action | MDPI [mdpi.com]
- 8. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 10. 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, attenuates acetaminophen (APAP)-induced liver injury through activation of Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Interference Testing in Analytical Methods for 2,4-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of interference testing for two common analytical methods used in the quantification of 2,4-Dihydroxyphenylacetic acid (DOPAC): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Understanding and rigorously testing for interference is critical for ensuring the accuracy, specificity, and reliability of analytical data in research and clinical settings.
Introduction to Interference Testing
Interference testing, a key component of analytical method validation, evaluates the method's ability to accurately measure the analyte of interest in the presence of other components in the sample matrix. These interfering substances can include endogenous matrix components, metabolites, co-administered drugs, and degradation products. Inadequate assessment of interference can lead to erroneous quantification, impacting the interpretation of experimental results and potentially compromising drug development decisions.
This guide outlines the experimental protocols for interference testing and presents a comparative summary of expected performance for HPLC-UV and LC-MS/MS methods in the analysis of this compound.
Comparative Analysis of Analytical Methods
The choice of analytical method can significantly impact the susceptibility to interference. Below is a summary of typical performance characteristics of HPLC-UV and LC-MS/MS methods in the context of interference testing for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate to Good | Excellent |
| Common Interferences | Compounds with similar chromophores and retention times (e.g., other catecholamine metabolites, UV-absorbing excipients). | Isobaric compounds, ion suppression/enhancement from matrix components. |
| Resolution of Interferents | Dependent on chromatographic separation. | Dependent on both chromatographic separation and mass-to-charge ratio differences. |
| Typical Acceptance Criteria | No significant peaks at the retention time of the analyte in blank samples. Peak purity analysis should confirm homogeneity. | No significant signal in the analyte's MRM transition in the absence of the analyte. Matrix factor should be within acceptable limits (typically 0.85-1.15). |
Experimental Protocols for Interference Testing
Detailed and robust experimental design is crucial for effectively identifying and quantifying the impact of potential interferences.
HPLC-UV Method: Specificity and Interference Protocol
Objective: To assess the ability of the HPLC-UV method to unequivocally quantify this compound in the presence of potential interferents.
Methodology:
-
Blank Matrix Analysis: Analyze multiple sources of blank matrix (e.g., plasma, urine from different donors) to ensure no endogenous components co-elute and interfere with the this compound peak.
-
Interferent Spiking:
-
Prepare a standard solution of this compound at a known concentration (e.g., in the middle of the calibration range).
-
Prepare individual solutions of potential interferents (e.g., homovanillic acid, 3,4-dihydroxyphenylalanine (DOPA), dopamine, common excipients) at high but clinically or experimentally relevant concentrations.
-
Spike the this compound standard solution with each potential interferent individually.
-
Analyze the spiked samples by HPLC-UV.
-
-
Data Analysis:
-
Compare the chromatograms of the spiked and unspiked this compound solutions.
-
Assess the resolution between the this compound peak and any peaks from the potential interferents.
-
Calculate the percentage recovery of this compound in the presence of each interferent. The recovery should be within a pre-defined acceptance range (e.g., 98-102%).
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm the spectral homogeneity of the this compound peak in the presence of interferents.
-
LC-MS/MS Method: Selectivity and Matrix Effect Protocol
Objective: To evaluate the selectivity of the LC-MS/MS method and to assess the impact of matrix components on the ionization of this compound and its internal standard.
Methodology:
-
Selectivity Assessment:
-
Analyze at least six different lots of blank matrix to check for any interfering peaks at the retention time and MRM transition of this compound and its internal standard.
-
Spike the blank matrix with solutions of potential interfering compounds (structurally related metabolites, co-administered drugs) at their expected highest concentrations and analyze.
-
-
Matrix Effect Evaluation (Post-extraction Spike Method):
-
Set 1 (Neat Solution): Prepare a solution of this compound and its internal standard in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).
-
Set 2 (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with this compound and its internal standard at the same concentrations as in Set 1.
-
Set 3 (Spiked Matrix): Spike the blank matrix with this compound and its internal standard before extraction.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard:
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) :
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Calculate the Recovery :
-
Recovery (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100
-
-
Recovery should be consistent across different concentrations.
-
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical but realistic data from interference studies for the two methods.
Table 1: HPLC-UV Interference Study Results for this compound
| Potential Interferent | Concentration of Interferent (µg/mL) | Retention Time of Interferent (min) | Resolution (Rs) from 2,4-DHPAA | Recovery of 2,4-DHPAA (%) | Peak Purity |
| Homovanillic Acid | 50 | 8.2 | 2.1 | 99.5 | Pass |
| 3,4-Dihydroxyphenylalanine (DOPA) | 50 | 4.5 | > 5.0 | 100.2 | Pass |
| Dopamine | 50 | 3.8 | > 5.0 | 101.1 | Pass |
| Common Excipient A | 100 | - (No Peak) | N/A | 99.8 | Pass |
| Common Excipient B | 100 | 7.1 | 1.8 | 100.5 | Pass |
Table 2: LC-MS/MS Matrix Effect and Recovery Results for this compound
| Matrix Lot | Matrix Factor (2,4-DHPAA) | Matrix Factor (IS) | IS-Normalized Matrix Factor | Recovery (%) |
| 1 | 0.95 | 0.98 | 0.97 | 92.1 |
| 2 | 1.02 | 1.01 | 1.01 | 91.5 |
| 3 | 0.98 | 0.99 | 0.99 | 93.0 |
| 4 | 0.93 | 0.96 | 0.97 | 92.5 |
| 5 | 1.05 | 1.03 | 1.02 | 91.8 |
| 6 | 0.99 | 1.00 | 0.99 | 92.2 |
| Mean | 0.99 | 0.99 | 0.99 | 92.2 |
| %CV | 4.5 | 2.5 | 2.2 | 0.6 |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the interference testing protocols.
Caption: Workflow for HPLC-UV interference testing.
Caption: Workflow for LC-MS/MS matrix effect evaluation.
Conclusion
Both HPLC-UV and LC-MS/MS can be suitable for the quantification of this compound, provided they are properly validated. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS generally offers superior selectivity and is less prone to direct spectral interference, but it is essential to thoroughly investigate and mitigate matrix effects that can impact ionization. HPLC-UV is a robust and widely available technique, but careful chromatographic optimization is necessary to ensure adequate separation from potentially interfering compounds, especially those with similar chemical structures and UV absorbance properties. A rigorous interference testing program, as outlined in this guide, is indispensable for ensuring the generation of reliable and defensible analytical data.
A Comparative Guide to Enzyme Induction by Protocatechuic Acid and 2,4-Dihydroxy-6-propylbenzoic Acid
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzyme induction properties of protocatechuic acid (PCA) and 2,4-dihydroxy-6-propylbenzoic acid (2,4-DHPA). The available experimental data for protocatechuic acid is presented, while noting the current lack of published research on the enzyme-inducing effects of 2,4-DHPA.
Introduction
Enzyme induction is a critical process in pharmacology and toxicology, influencing the metabolism of xenobiotics, including drugs and environmental chemicals. The ability of a compound to induce specific enzymes can have significant implications for drug efficacy, safety, and the body's defense against cellular stress. This guide focuses on two phenolic acids: protocatechuic acid, a widespread natural product, and 2,4-dihydroxy-6-propylbenzoic acid, a key precursor in cannabinoid biosynthesis.
Protocatechuic Acid: A Potent Inducer of Antioxidant and Detoxifying Enzymes
Protocatechuic acid (3,4-dihydroxybenzoic acid) is a well-studied phenolic acid known for its antioxidant properties. Research has demonstrated its capability to induce a range of protective enzymes, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Quantitative Data on Enzyme Induction by Protocatechuic Acid
The following table summarizes the quantitative data from studies investigating the enzyme-inducing effects of protocatechuic acid.
| Enzyme Induced | Cell Line/Model | Treatment Concentration & Duration | Fold/Percent Increase | Analytical Method | Reference |
| Glutathione Peroxidase (GPx) | J774 A.1 Macrophages | 25 µM | >60% (mRNA), >50% (protein) | qRT-PCR, Immunoblotting | [1][2] |
| Glutathione Reductase (GR) | J774 A.1 Macrophages | 25 µM | >60% (mRNA), >50% (protein) | qRT-PCR, Immunoblotting | [1][2] |
| Heme Oxygenase-1 (HO-1) | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM (co-treated with palmitic acid) | Significant reversal of decreased expression | Western Blot | [3][4] |
| Superoxide Dismutase (SOD) | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM (co-treated with palmitic acid) | Significant reversal of decreased activity | Activity Assay | [3] |
| Glutathione Peroxidase 1 (GPx-1) | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM (co-treated with palmitic acid) | Significant reversal of decreased activity | Activity Assay | [3] |
Signaling Pathway of Protocatechuic Acid-Mediated Enzyme Induction
Protocatechuic acid primarily induces the expression of antioxidant and detoxifying enzymes through the activation of the Nrf2 signaling pathway. The pathway is initiated by the upstream activation of kinases, such as c-Jun N-terminal kinase (JNK), which then phosphorylate Nrf2. This phosphorylation leads to the dissociation of Nrf2 from its inhibitor, Keap1, and its subsequent translocation into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby initiating the transcription of various protective enzymes.
Caption: Signaling pathway of protocatechuic acid-induced enzyme expression.
2,4-Dihydroxy-6-propylbenzoic Acid (2,4-DHPA)
Despite its structural similarity to other bioactive phenolic acids, a comprehensive search of scientific literature did not yield any studies specifically investigating the enzyme induction properties of 2,4-dihydroxy-6-propylbenzoic acid. Research on this compound, also known as divaric acid or olivetolic acid, has primarily focused on its role as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa. Other studies have explored its antimicrobial and antifungal activities.
Therefore, a direct comparison of the enzyme-inducing capabilities of 2,4-DHPA and protocatechuic acid is not possible at this time due to the lack of available data for 2,4-DHPA.
Experimental Protocols for Protocatechuic Acid Enzyme Induction Studies
The following are generalized experimental protocols based on the methodologies reported in the cited literature for studying protocatechuic acid-induced enzyme expression.
Cell Culture and Treatment
-
Cell Lines: J774 A.1 murine macrophages or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for J774 A.1, M199 for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of protocatechuic acid (e.g., 25 µM or 100 µM) for specific time points. In some experiments, cells are co-treated with an inducer of cellular stress, such as palmitic acid, to evaluate the protective effects of PCA.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression of target genes (e.g., GPx, GR, Nrf2) and a housekeeping gene (e.g., GAPDH) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
Immunoblotting (Western Blot) for Protein Expression
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., GPx, GR, HO-1, Nrf2, phospho-Nrf2) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: The protein bands are visualized using a chemiluminescence detection system.
Experimental Workflow
References
- 1. 2,4-Dihydroxy-6-propylbenzoic acid | 4707-50-0 | FD159730 [biosynth.com]
- 2. AU2019242553A1 - Biosynthesis of olivetolic acid - Google Patents [patents.google.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
Relative potency of 2,4-DHPA as a glutamate receptor antagonist
Disclaimer: Initial searches for "2,4-dihydroxyphenylacetylene (2,4-DHPA)" did not yield any scientific literature identifying it as a glutamate (B1630785) receptor antagonist. The following guide, therefore, presents a comparative analysis of three well-characterized glutamate receptor antagonists—AP5, CNQX, and MK-801—to serve as an illustrative example of the requested content format. This guide is intended for researchers, scientists, and professionals in drug development.
This guide provides an objective comparison of the performance of selected glutamate receptor antagonists, supported by experimental data. It details their relative potencies, mechanisms of action, and the experimental protocols used for their characterization.
Overview of Selected Glutamate Receptor Antagonists
Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system and are categorized into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluRs include NMDA, AMPA, and kainate receptors, which are targets for a variety of antagonists used in neuroscience research to probe synaptic function and plasticity. This guide focuses on three widely used antagonists:
-
AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid): A competitive antagonist that specifically targets the glutamate binding site on the NMDA receptor.
-
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): A competitive antagonist at AMPA and kainate receptors.
-
MK-801 ((+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine; Dizocilpine): A non-competitive antagonist that acts as an open-channel blocker of the NMDA receptor.
Comparative Potency of Glutamate Receptor Antagonists
The potency of these antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response or to occupy 50% of the receptors, respectively. The following table summarizes the reported potency of AP5, CNQX, and MK-801 at various glutamate receptor subtypes.
| Antagonist | Receptor Subtype | Potency (IC50/Ki) | Assay Type | Reference |
| AP5 | NMDA | Ki = 2.6 µM | Radioligand Binding | |
| NMDA | IC50 = 7.5 µM | Electrophysiology | ||
| CNQX | AMPA | IC50 = 0.3 µM | Electrophysiology | |
| Kainate (GluK1) | Ki = 0.027 µM | Radioligand Binding | ||
| MK-801 | NMDA | IC50 = 0.03 µM | Radioligand Binding | |
| NMDA | IC50 = 0.5 µM | Electrophysiology |
Experimental Protocols
The determination of antagonist potency relies on various in vitro techniques. The most common methods are radioligand binding assays and electrophysiological recordings.
a) Radioligand Binding Assay
This method measures the affinity of an antagonist by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor of interest.
-
Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist.
-
Materials: Cell membranes expressing the target glutamate receptor subtype, a radiolabeled ligand (e.g., [3H]CGP 39653 for the NMDA receptor glutamate site), the unlabeled antagonist (e.g., AP5), filtration apparatus, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand.
-
Add varying concentrations of the unlabeled antagonist to the incubation mixture.
-
Allow the mixture to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound membranes using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration. The Ki value is then calculated using the Cheng-Prusoff equation.
-
b) Electrophysiological Recording (Two-Electrode Voltage Clamp)
This technique is commonly used with Xenopus oocytes or cultured neurons expressing the target receptors to measure the functional inhibition of the receptor by an antagonist.
-
Objective: To determine the IC50 of an antagonist by measuring the inhibition of glutamate-evoked currents.
-
Materials: Xenopus oocytes or neurons expressing the glutamate receptor subtype, a two-electrode voltage clamp amplifier, microelectrodes, perfusion system, glutamate (agonist), and the antagonist (e.g., CNQX).
-
Procedure:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a saturating concentration of glutamate to elicit a maximal current response.
-
After a washout period, co-apply glutamate with increasing concentrations of the antagonist.
-
Measure the peak amplitude of the inward current at each antagonist concentration.
-
The IC50 value is determined by plotting the percentage of inhibition of the current response against the antagonist concentration.
-
Visualizing Experimental and Signaling Pathways
a) Experimental Workflow for Antagonist Potency
The following diagram illustrates a typical workflow for determining the potency of a glutamate receptor antagonist using electrophysiological methods.
Caption: Workflow for determining antagonist potency using electrophysiology.
b) Glutamate Receptor Signaling Pathway
This diagram shows a simplified signaling pathway for an ionotropic glutamate receptor (e.g., NMDA or AMPA receptor) and the point of intervention for an antagonist.
Caption: Simplified signaling pathway of an ionotropic glutamate receptor.
In Vivo Efficacy of 2,4-DHPA and its Synthetic Derivatives: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the in vivo efficacy of 2,4-dihydroxy-N-(piperidin-1-yl)benzamide (2,4-DHPA) and its specifically synthesized derivatives. While the broader classes of benzamide (B126) and piperidine (B6355638) derivatives have been extensively investigated for various therapeutic applications, research focusing on the specific structural framework of 2,4-DHPA and its analogues in living organisms appears to be limited or not publicly available.
Our extensive search of scientific databases has not yielded any publications that directly compare the in vivo performance of 2,4-DHPA with its synthetic derivatives. Studies on related compounds, such as N,N-cyclic-2,4-dihydroxythiobenzamide derivatives, N-(piperidin-4-yl)benzamide derivatives with different substitution patterns, and other benzamide-containing molecules, have been identified. However, these compounds differ significantly in their core structure from 2,4-DHPA, making a direct and meaningful comparison of their in vivo efficacy impossible.
For instance, while some studies explore the antiproliferative or other biological activities of molecules containing a dihydroxybenzamide or a piperidine moiety, they do not focus on the specific combination present in 2,4-DHPA, nor do they report on systematic modifications of this parent compound to generate derivatives for comparative in vivo testing.
Based on the currently available scientific literature, it is not possible to provide a comparison guide on the in vivo efficacy of 2,4-DHPA and its synthetic derivatives. The necessary experimental data from head-to-head in vivo studies does not appear to have been published. Therefore, we are unable to generate the requested data tables, experimental protocols, and signaling pathway diagrams.
Further research, including the synthesis of 2,4-DHPA derivatives and their subsequent evaluation in relevant in vivo models, would be required to generate the data necessary for such a comparative analysis. Researchers and drug development professionals interested in this specific chemical scaffold may need to initiate such studies to explore its therapeutic potential.
Safety Operating Guide
Safe Disposal of 2,4-Dihydroxyphenylacetic Acid: A Procedural Guide
For researchers and professionals engaged in drug development and other scientific endeavors, the responsible management of chemical waste is paramount. This guide outlines the essential procedures for the safe disposal of 2,4-Dihydroxyphenylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is categorized as a hazardous substance that can cause skin, eye, and respiratory irritation[1].
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber)[2]. Gloves must be inspected prior to use[2]. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator[3]. |
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][5].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[4][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician[2][4][5].
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations[1]. It is classified as hazardous waste and should not be released into the environment[2][6].
-
Waste Collection:
-
Collect surplus and non-recyclable this compound and any contaminated materials (e.g., absorbent paper, gloves, containers) as hazardous waste[2].
-
For spills, soak up the material with an inert absorbent material and place it in a suitable container for disposal[2]. Avoid generating dust[1][4][6][7].
-
-
Container Management:
-
Use a dedicated, suitable, and sealable container for the waste. The container must be compatible with the chemical[8].
-
Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[8].
-
Keep the waste container tightly closed except when adding waste[2][4][5][8].
-
-
Storage:
-
Professional Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
